molecular formula C30H48O4 B1144338 Odoratone CAS No. 16962-90-6

Odoratone

货号: B1144338
CAS 编号: 16962-90-6
分子量: 472.7 g/mol
InChI 键: QVEUBDDZMCFHNJ-BZXSMNKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Odoratone is a triterpenoid natural product of significant interest in agricultural and entomological research. It is primarily investigated for its potent insecticidal and antifeedant properties. Studies have demonstrated that this compound induces mortality in fourth-instar larvae of the mosquito Anopheles stephensi , a major malaria vector, with a reported LC₅₀ value of 154 ppm . It also exhibits strong antifeedant activity against the large white butterfly, Pieris brassicae . This compound has been isolated from various species within the Meliaceae family, such as Entandrophragma candollei , where its structure was recently confirmed and corrected through modern SC-XRD and NMR analyses . This compound belongs to the broad class of limonoids, a group of tetranortriterpenoids renowned for their diverse biological activities and complex structures, which are characteristic of the Meliaceae and Rutaceae plant families . Research on limonoids like this compound provides crucial insights into natural plant defense mechanisms and supports the discovery of new bioactive scaffolds for developing biorational pesticides . As such, this compound serves as a valuable reference standard and active investigational compound in studies focused on natural product chemistry, insect physiology, and the development of sustainable integrated pest management strategies.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24-,25+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUBDDZMCFHNJ-BZXSMNKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@@H]5[C@@H]([C@@H](C(O5)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019941
Record name Odoratone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16962-90-6
Record name Odoratone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Odoratone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Tetracyclic Triterpenoid from Azadirachta indica

This technical guide provides a comprehensive overview of Odoratone, a tetracyclic triterpenoid with notable insecticidal properties. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a hypothesized signaling pathway to stimulate further investigation into its mechanism of action.

Core Data Presentation

This compound is a natural compound isolated from the leaves of the neem tree, Azadirachta indica. Its fundamental molecular characteristics are summarized below.

PropertyValueCitation
Molecular Formula C30H48O4[1][2]
Molecular Weight 472.7 g/mol [2]
CAS Number 16962-90-6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental procedures for the isolation, characterization, and biological evaluation of this compound.

Isolation and Characterization of this compound

The isolation of this compound from Azadirachta indica leaves involves a multi-step process of extraction and chromatographic separation. Its structural elucidation relies on modern spectroscopic techniques.

1. Plant Material Collection and Extraction:

  • Fresh leaves of Azadirachta indica are collected and shade-dried.

  • The dried leaves are pulverized into a fine powder.

  • The powdered material is subjected to exhaustive extraction with methanol at room temperature.

  • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • The crude methanolic extract is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions showing similar TLC profiles are pooled together.

  • This compound-containing fractions are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3. Structural Elucidation:

  • The structure of the isolated this compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the complete chemical structure and stereochemistry of this compound.

Insecticidal Bioassay of this compound

The insecticidal activity of this compound has been demonstrated against mosquito larvae. A standard protocol for evaluating its larvicidal efficacy is provided below, based on World Health Organization (WHO) guidelines.

1. Test Organism:

  • Late third or early fourth instar larvae of a susceptible mosquito species, such as Anopheles stephensi, are used for the bioassay.

2. Preparation of Test Solutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetone).

  • Serial dilutions of the stock solution are made to obtain a range of test concentrations.

3. Bioassay Procedure:

  • 25 larvae are placed in a beaker containing 250 ml of distilled or de-chlorinated water.

  • The desired concentration of the this compound test solution is added to the water.

  • Each concentration is tested in at least three replicates.

  • A control group is run in parallel, containing the same volume of the solvent used for dilution without this compound.

  • The beakers are maintained at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark photoperiod.

  • Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.

4. Data Analysis:

  • The percentage mortality for each concentration is calculated.

  • The data is subjected to probit analysis to determine the lethal concentration required to kill 50% of the larvae (LC50). The LC50 value for this compound against Anopheles stephensi has been reported to be 154 ppm.[3]

Hypothesized Signaling Pathway and Mechanism of Action

The precise molecular mechanism by which this compound exerts its insecticidal effects has not yet been elucidated. However, based on the known modes of action of other insecticidal natural products, particularly those derived from neem, a plausible signaling pathway can be hypothesized. It is important to note that the following is a theoretical model and requires experimental validation.

Many insecticidal compounds, including azadirachtin (another prominent compound from neem), are known to act as insect growth regulators or neurotoxins. This compound, as a tetracyclic triterpenoid, may interfere with key physiological processes in insects.

Odoratone_Hypothesized_Pathway cluster_insect_cell Insect Cell This compound This compound Receptor Putative Receptor (e.g., GPCR, Ion Channel) This compound->Receptor Binds Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates/Inhibits Downstream_Effectors Downstream Effectors (e.g., Kinases, Phosphatases) Second_Messenger->Downstream_Effectors Modulates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response Growth_Disruption Growth Disruption (e.g., Molting Interference) Physiological_Response->Growth_Disruption Neurotoxicity Neurotoxicity (e.g., Ion Channel Blockade) Physiological_Response->Neurotoxicity

Caption: Hypothesized signaling pathway for this compound's insecticidal action.

This proposed pathway suggests that this compound may initially bind to a specific receptor on the surface or within insect cells. This interaction could trigger a cascade of intracellular signaling events, leading to the modulation of downstream effector molecules. The ultimate physiological consequences could manifest as disruptions in insect growth and development, such as interference with the molting process, or as neurotoxic effects, leading to paralysis and death. Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound.

The following diagram illustrates a generalized workflow for the investigation of this compound, from its source to the evaluation of its biological activity.

Odoratone_Workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Neem_Leaves Azadirachta indica Leaves Extraction Methanolic Extraction Neem_Leaves->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Spectroscopy Spectroscopic Analysis (MS, IR, NMR) Pure_this compound->Spectroscopy Insecticidal_Assay Insecticidal Bioassay (e.g., Mosquito Larvae) Pure_this compound->Insecticidal_Assay LC50_Determination LC50 Determination Insecticidal_Assay->LC50_Determination

Caption: Experimental workflow for this compound research.

References

Odoratone and the Tirucallane Limonoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Promising Class of Bioactive Tetranortriterpenoids

Introduction

Odoratone, a member of the tirucallane-type limonoids, represents a class of highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae family of plants. Initially isolated from Entandrophragma candollei, the structure of this compound has been a subject of scientific investigation, with its definitive structure now established as 23R,24S-dihydroxy-22S,25-epoxytirucall-7-en-3-one.[1][2] This guide provides a comprehensive overview of the chemical nature of this compound and the broader class of tirucallane limonoids, their known biological activities, and the methodologies employed in their study. While specific quantitative data and mechanistic pathways for this compound itself remain limited in publicly available research, this document synthesizes the existing knowledge on closely related compounds to provide a valuable resource for researchers, scientists, and drug development professionals.

Limonoids, in general, are recognized for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antifeedant properties.[3][4][5][6] This has positioned them as a promising source of lead compounds in drug discovery.

Chemical Profile of this compound

Class: Limonoid (Tetranortriterpenoid) Sub-class: Tirucallane-type Chemical Name: 23R,24S-dihydroxy-22S,25-epoxytirucall-7-en-3-one Molecular Formula: C₃₀H₄₈O₄ Natural Source: Entandrophragma candollei (Meliaceae)[1][2]

The tirucallane skeleton is a characteristic feature of this subclass of limonoids, and the specific stereochemistry and functional groups of this compound contribute to its unique chemical properties and, presumably, its biological activity.

Biological Activities of Tirucallane Limonoids from Meliaceae

While specific quantitative data for this compound is not yet widely published, studies on other limonoids isolated from the Meliaceae family, particularly from the genus Entandrophragma, provide strong indicators of the potential therapeutic applications of this class of compounds. The following tables summarize representative quantitative data for various biological activities of related limonoids.

Cytotoxic Activity

Limonoids from the Meliaceae family have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a key area of interest for potential anticancer drug development.

CompoundCell LineIC₅₀ (µM)Source SpeciesCitation
PrieurianinKB-3-11.47Entandrophragma candollei[2]
Compound 5 (unnamed)MDA-MB-2312.0 - 5.9Entandrophragma angolense[4][7]
Compound 5 (unnamed)OVCAR32.0 - 5.9Entandrophragma angolense[4][7]
Compound 5 (unnamed)MDA-MB-4352.0 - 5.9Entandrophragma angolense[4][7]
Compound 5 (unnamed)HT292.0 - 5.9Entandrophragma angolense[4][7]
Anti-inflammatory Activity

Several limonoids exhibit anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC₅₀ (µM)Source SpeciesCitation
Encandollens ANO production in RAW 264.7 cellsWeak inhibitionEntandrophragma candollei[8]
Encandollens BNO production in RAW 264.7 cellsWeak inhibitionEntandrophragma candollei[8]
Antimicrobial Activity

The antimicrobial potential of limonoids is another area of active research. The data below is for crude extracts, highlighting the potential of the plant source of this compound.

ExtractOrganismMIC (mg/mL)Source SpeciesCitation
Methanol ExtractStaphylococcus aureus11.0Entandrophragma angolense[9]
Methanol ExtractEnterococcus faecalis9.0Entandrophragma angolense[9]
Methanol ExtractBacillus subtilis13.0Entandrophragma angolense[9]
Methanol ExtractEscherichia coli17.0Entandrophragma angolense[9]
Methanol ExtractPseudomonas aeruginosa19.0Entandrophragma angolense[9]
Methanol ExtractCandida albicans15.0Entandrophragma angolense[9]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in a single source. However, a general workflow can be constructed based on methodologies reported for the isolation and characterization of limonoids from Entandrophragma species.

General Isolation and Purification Workflow

The isolation of tirucallane limonoids from the stem bark of Entandrophragma species typically involves a multi-step process of extraction and chromatography.

experimental_workflow start Air-dried and ground stem bark of Entandrophragma candollei extraction Extraction with 80% Ethanol start->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) extraction->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Isolation of Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) pure_compound->structure_elucidation end Characterized this compound structure_elucidation->end

General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

mtt_assay_workflow start Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of test compound (this compound) start->treatment incubation Incubate for a specified period (e.g., 48-72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50

Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, research on other limonoids from the Meliaceae family suggests potential mechanisms of action that warrant investigation for this compound. For instance, some limonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical Apoptotic Signaling Pathway for Meliaceae Limonoids

The following diagram illustrates a plausible signaling cascade that could be initiated by a bioactive limonoid, leading to programmed cell death.

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Limonoid_ext Limonoid DeathReceptor Death Receptor (e.g., Fas, TNFR1) Limonoid_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Caspase3 Caspase-3 Activation Caspase8->Caspase3 Limonoid_int Limonoid Bax_Bcl2 Bax/Bcl-2 Regulation Limonoid_int->Bax_Bcl2 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax_Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical apoptotic pathways modulated by Meliaceae limonoids.

Future Directions

The structural elucidation of this compound opens new avenues for research into its biological activities and therapeutic potential. Future studies should focus on:

  • Quantitative Biological Evaluation: Systematic screening of pure this compound for its cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to explore the key structural features responsible for its biological activity, which can guide the design of more potent and selective derivatives.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its potential for further drug development.

Conclusion

This compound, a tirucallane-type limonoid from Entandrophragma candollei, belongs to a class of natural products with significant therapeutic promise. While specific data on this compound itself is currently limited, the well-documented biological activities of related limonoids from the Meliaceae family provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, summarizing the current knowledge and outlining a roadmap for future studies aimed at unlocking the full therapeutic potential of this compound and its congeners. The detailed methodologies and hypothesized signaling pathways presented herein offer a starting point for the systematic exploration of this intriguing natural product.

References

An In-depth Technical Guide to Odoratone: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a complex tetracyclic triterpenoid, has been identified as a constituent of several plant species, most notably the neem tree (Azadirachta indica), as well as Entandrophragma candollei and Cedrela fissilis.[1] Its intricate molecular architecture and presence in plants with a rich history of traditional medicinal use have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and potential avenues for future research and development.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₃₀H₄₈O₄.[1] A summary of its key chemical and physical properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₀H₄₈O₄PubChem[1]
Molecular Weight 472.7 g/mol PubChem[1]
CAS Number 16962-90-6The Good Scents Company[2]
IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-onePubChem[1]
Boiling Point (estimated) 571.20 °C @ 760.00 mm HgThe Good Scents Company[2]
Flash Point (estimated) 177.50 °CThe Good Scents Company[2]
Water Solubility (estimated) 0.02608 mg/L @ 25 °CThe Good Scents Company[2]
logP (o/w) (estimated) 6.950The Good Scents Company[2]

Note: Many of the physical properties, such as boiling point and water solubility, are estimated and have not been experimentally determined.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following data has been reported in the literature:

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR data have been used to determine the complex tetracyclic structure and the stereochemistry of the molecule.

A detailed breakdown of the specific spectral data is pending the acquisition of full-text research articles.

Experimental Protocols

Isolation of this compound from Azadirachta indica

G cluster_0 Extraction cluster_1 Purification A Fresh leaves of Azadirachta indica B Methanolic Extraction A->B C Crude Methanolic Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) (for monitoring) E->F G Further Purification of Selected Fractions (e.g., Preparative TLC or HPLC) F->G H Isolated this compound G->H

Figure 1. General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: Fresh leaves of Azadirachta indica are collected and subjected to extraction with methanol. This process is typically carried out at room temperature over an extended period to ensure efficient extraction of the plant's chemical constituents.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity is used to elute the different compounds.

  • Fraction Analysis: The collected fractions are monitored using thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity

The biological activities of purified this compound are not extensively studied. However, research on extracts from plants containing this compound, and on the compound itself, has indicated potential insecticidal properties.

Insecticidal Activity

A study by Siddiqui et al. (2003) investigated the insecticidal activity of this compound isolated from the leaves of Azadirachta indica. The study found that this compound exhibited mortality against the fourth instar larvae of the mosquito Anopheles stephensi, with a reported LC₅₀ value of 154 ppm.[3][4] This suggests that this compound may contribute to the known insecticidal properties of neem extracts.

The precise mechanism of action for this insecticidal activity has not been elucidated. However, it is hypothesized to be similar to other limonoids and tetracyclic triterpenoids found in neem, which are known to act as antifeedants, growth regulators, and reproductive inhibitors in insects.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound in any biological system. Given its insecticidal activity, it is plausible that it may interact with key physiological pathways in insects.

As this compound is a complex triterpenoid, its biosynthesis in plants follows the intricate isoprenoid pathway. Understanding this pathway provides context for its natural production.

G cluster_0 Isoprenoid Precursors cluster_1 Triterpenoid Backbone Synthesis cluster_2 Modification and Elaboration A Acetyl-CoA B Mevalonate Pathway A->B C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) B->D E Geranyl Pyrophosphate (GPP) C->E D->E F Farnesyl Pyrophosphate (FPP) E->F G Squalene F->G H 2,3-Oxidosqualene G->H I Cyclization H->I J Tetracyclic Triterpenoid Scaffold I->J K Oxidation, Reduction, Glycosylation, etc. J->K L This compound K->L

Figure 2. Simplified biosynthesis of tetracyclic triterpenoids.

Potential for Drug Development

The demonstrated insecticidal activity of this compound suggests its potential as a lead compound for the development of new bio-insecticides. Its natural origin could offer advantages in terms of biodegradability and reduced environmental impact compared to synthetic pesticides. However, further research is imperative to:

  • Elucidate its precise mechanism of action against a broader range of insect pests.

  • Evaluate its toxicity profile in non-target organisms, including mammals and beneficial insects.

  • Develop efficient and scalable methods for its synthesis or large-scale isolation.

While the name "this compound" might suggest an olfactory role, there is currently no scientific evidence to support its function as a significant odorant or its interaction with olfactory receptors.

Conclusion and Future Directions

This compound is a fascinating and complex natural product with demonstrated insecticidal potential. While its basic chemical identity has been established, a significant amount of research is still required to fully characterize its physical properties, biological activities, and mechanism of action. Future research should focus on:

  • Experimental Determination of Physical Properties: Obtaining accurate experimental data for properties such as melting point and solubility is crucial for its further study and potential application.

  • Detailed Spectroscopic Analysis: Publication of complete and detailed spectroscopic data will be invaluable for the scientific community for unambiguous identification.

  • Elucidation of Biological Mechanisms: In-depth studies are needed to understand the molecular targets and signaling pathways affected by this compound, particularly in insects.

  • Synthetic Chemistry: The development of a total synthesis route for this compound would not only confirm its structure but also provide a means to produce it and its analogs for further biological evaluation.

The exploration of this compound and similar complex natural products holds promise for the discovery of new and effective agents for various applications, including agriculture and potentially medicine.

References

A Technical Guide to the Preliminary Screening of Odoratone's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a tetracyclic triterpenoid with the molecular formula C30H48O4, is a natural product that has been identified in several plant species, including Azadirachta indica (Neem), Entandrophragma candollei, and Cedrela fissilis.[1][2] While the chemical structure of this compound has been elucidated, its biological activities remain largely unexplored. This technical guide provides a comprehensive framework for the preliminary screening of this compound's potential therapeutic properties, focusing on its cytotoxic, antimicrobial, and enzyme-inhibitory activities. The methodologies outlined herein are designed to provide a robust initial assessment of this compound's bioactivity, paving the way for further investigation and potential drug development.

Cytotoxicity Screening

The initial assessment of this compound's anticancer potential will be conducted through cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549, HepG2, and U-87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound

The results of the cytotoxicity screening should be summarized in a table for clear comparison of this compound's effect on different cell lines at various time points.

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HeLa (Cervical Cancer)Data to be determinedData to be determinedData to be determined
MDA-MB-231 (Breast Cancer)Data to be determinedData to be determinedData to be determined
A549 (Lung Cancer)Data to be determinedData to be determinedData to be determined
HepG2 (Liver Cancer)Data to be determinedData to be determinedData to be determined
U-87 (Glioblastoma)Data to be determinedData to be determinedData to be determined

Antimicrobial Screening

The antimicrobial properties of this compound will be evaluated against a panel of pathogenic bacteria and fungi. The agar well diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method is used to determine the minimum inhibitory concentration (MIC).

Experimental Protocols
  • Microbial Culture: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media.

  • Inoculum Preparation: The microbial cultures are adjusted to a concentration of approximately 1.0 × 10^6 CFU/mL.

  • Plate Preparation: A sterile swab is dipped into the inoculum and spread evenly over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Well Creation and Treatment: Wells of 6-8 mm diameter are created in the agar using a sterile cork borer. A specific concentration of this compound solution is added to each well. A solvent control and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial screening results should be presented in a table format, showing the zone of inhibition and the MIC values for each tested microorganism.

MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData to be determinedData to be determined
Bacillus subtilisGram-positive BacteriaData to be determinedData to be determined
Escherichia coliGram-negative BacteriaData to be determinedData to be determined
Pseudomonas aeruginosaGram-negative BacteriaData to be determinedData to be determined
Candida albicansFungus (Yeast)Data to be determinedData to be determined
Aspergillus nigerFungus (Mold)Data to be determinedData to be determined

Enzyme Inhibition Screening

The potential of this compound to modulate the activity of key enzymes involved in various diseases will be assessed. This can provide insights into its mechanism of action and therapeutic potential. Examples of relevant enzymes include α-amylase and α-glucosidase (for diabetes), and acetylcholinesterase (for neurodegenerative diseases).

Experimental Protocol: General Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate buffer solution.

  • Reaction Mixture: In a 96-well plate, the enzyme, buffer, and various concentrations of this compound are pre-incubated for a specific period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Incubation: The plate is incubated at a specific temperature for a defined time.

  • Measurement of Product Formation: The formation of the product is measured using a spectrophotometer at a specific wavelength. The method of detection will vary depending on the enzyme and substrate used.

  • Data Analysis: The percentage of enzyme inhibition is calculated using the formula: ((Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor) x 100. The IC50 value is determined from the dose-response curve.

Data Presentation: Enzyme Inhibitory Activity of this compound

The enzyme inhibition data should be tabulated, showing the IC50 values of this compound against the tested enzymes.

EnzymeTherapeutic TargetIC50 (µM)
α-AmylaseDiabetesData to be determined
α-GlucosidaseDiabetesData to be determined
AcetylcholinesteraseNeurodegenerative DiseasesData to be determined
TyrosinaseHyperpigmentationData to be determined

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the preliminary biological screening of this compound can be visualized as follows:

G Preliminary Biological Screening Workflow for this compound cluster_0 Source & Isolation cluster_1 Primary Screening cluster_2 Secondary Analysis (if active) cluster_3 Outcome This compound This compound (from Azadirachta indica, etc.) Cytotoxicity Cytotoxicity Screening (MTT Assay) This compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Agar Diffusion & MIC) This compound->Antimicrobial Enzyme Enzyme Inhibition Screening (e.g., α-glucosidase) This compound->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) Cytotoxicity->Pathway If cytotoxic Mechanism Mechanism of Action Studies Antimicrobial->Mechanism If antimicrobial Enzyme->Mechanism If inhibitory Pathway->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for the preliminary biological screening of this compound.

PI3K/Akt Signaling Pathway

Should this compound exhibit significant cytotoxicity against cancer cell lines, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

G Potential Modulation of the PI3K/Akt Pathway by this compound cluster_0 Upstream cluster_1 Core Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis This compound This compound This compound->Akt Inhibits?

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a structured and comprehensive approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibitory properties, researchers can efficiently gather the initial data necessary to determine its potential as a lead compound for drug development. The detailed protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results. Further investigation into the mechanisms of action and in vivo efficacy will be warranted for any promising activities identified during this preliminary screening phase.

References

The Isolation of Odoratone: A Technical Guide to its Discovery and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a tetracyclic triterpenoid with the molecular formula C30H48O4, has been identified in several plant species and is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and detailed methodologies for the isolation of this compound from its known natural sources. The information is compiled from key scientific literature to facilitate further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization and analysis.

PropertyValueSource
Molecular Formula C30H48O4PubChem
Molecular Weight 472.7 g/mol PubChem
IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-onePubChem
CAS Number 16962-90-6PubChem

Historical Context and Discovery

The history of this compound's discovery is rooted in the phytochemical investigation of plants from the Meliaceae family, known for their rich content of complex triterpenoids. While the precise first isolation and characterization of this compound is not definitively documented in a single, seminal publication, its presence has been reported in several key studies.

Initially, this compound was identified as a constituent of Cedrela odorata. Later research by Siddiqui et al. in 2003 reported its isolation from the leaves of Azadirachta indica (Neem), a plant renowned for its medicinal and insecticidal properties. More recently, a 2021 study by Mouth et al. led to the isolation of this compound from the bark of Entandrophragma candollei and, significantly, a correction of its previously reported chemical structure. These studies form the basis of our current understanding of this natural compound.

Experimental Protocols for the Isolation of this compound

Detailed methodologies for the extraction and purification of this compound are crucial for its further study. The following protocols are based on the procedures described in the scientific literature for its isolation from Azadirachta indica and Entandrophragma candollei.

Isolation from Azadirachta indica (Neem) Leaves

The following protocol is adapted from the work of Siddiqui et al. (2003).

1. Plant Material and Extraction:

  • Fresh leaves of Azadirachta indica are collected and shade-dried.

  • The dried leaves are coarsely powdered.

  • The powdered material is subjected to extraction with methanol (MeOH) at room temperature.

  • The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Chromatography:

  • The crude methanolic extract is partitioned between ethyl acetate (EtOAc) and water.

  • The EtOAc-soluble fraction is collected and dried.

  • This fraction is then subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (pTLC) or repeated column chromatography.

  • The final purification yields this compound as a pure compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry.

G cluster_extraction Extraction cluster_fractionation Fractionation & Chromatography cluster_purification Purification & Analysis A Fresh Azadirachta indica Leaves B Shade-Drying and Powdering A->B C Methanolic Extraction B->C D Crude Methanolic Extract C->D E EtOAc-Water Partitioning D->E F EtOAc Soluble Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Collection (TLC Monitoring) G->H I Preparative TLC / Re-chromatography H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS) J->K

Workflow for the isolation of this compound from Azadirachta indica.
Isolation from Entandrophragma candollei Bark

The following protocol is based on the methodology described by Mouth et al. (2021).

1. Plant Material and Extraction:

  • The stem bark of Entandrophragma candollei is collected, air-dried, and powdered.

  • The powdered bark is extracted with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (1:1) at room temperature.

  • The resulting extract is filtered and concentrated to yield a crude extract.

2. Solvent Partitioning and Fractionation:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • The resulting fractions are then subjected to a series of chromatographic techniques.

3. Chromatographic Purification:

  • The fractions are first separated by vacuum liquid chromatography (VLC) on silica gel.

  • Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • The selection of fractions for further purification is guided by TLC analysis.

4. Final Isolation:

  • The final purification steps may involve preparative TLC or crystallization to obtain pure this compound.

5. Structural Correction and Elucidation:

  • The structure of the isolated this compound was rigorously analyzed using 1D and 2D NMR spectroscopy, as well as single-crystal X-ray diffraction, which led to the correction of its previously reported stereochemistry.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Structural Analysis A Entandrophragma candollei Stem Bark B Air-Drying and Powdering A->B C CH2Cl2:MeOH (1:1) Extraction B->C D Crude Extract C->D E Solvent Partitioning D->E F Vacuum Liquid Chromatography (VLC) E->F G Column Chromatography (Silica Gel, Sephadex LH-20) F->G H Preparative TLC / Crystallization G->H I Pure this compound H->I J 1D & 2D NMR, X-ray Diffraction I->J K Corrected Structure of this compound J->K

Workflow for the isolation of this compound from Entandrophragma candollei.

Biological Activity and Signaling Pathways

The biological activities of this compound are still under preliminary investigation. The primary reported activity is its insecticidal effect.

Insecticidal Activity

Siddiqui et al. (2003) reported that this compound exhibited insecticidal activity against the fourth instar larvae of the mosquito Anopheles stephensi, the primary vector for malaria in urban India.

CompoundTarget OrganismBioassayResult (LC50)Source
This compound Anopheles stephensi (larvae)Larvicidal assay154 ppmSiddiqui et al. (2003)

The precise mechanism of action for the insecticidal activity of this compound has not been elucidated. However, triterpenoids, in general, are known to act as neurotoxins, growth inhibitors, or antifeedants in insects. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in insects.

Cytotoxic Activity

While specific studies on the cytotoxic mechanism of this compound are limited, the broader class of tirucallane triterpenoids has been shown to exhibit cytotoxic effects against various cancer cell lines. The potential mechanisms often involve the induction of apoptosis through various signaling pathways. However, at present, there is no direct evidence linking this compound to specific signaling pathways in mammalian cells.

Conclusion and Future Directions

This compound is a tirucallane-type triterpenoid that has been successfully isolated from multiple plant sources, with detailed protocols available for its extraction and purification. Its reported insecticidal activity suggests potential applications in the development of natural pesticides. However, significant gaps in our knowledge remain. Future research should focus on:

  • Elucidating the Mechanism of Action: In-depth studies are needed to understand the molecular targets and signaling pathways responsible for its insecticidal and any potential cytotoxic effects.

  • Broadening the Scope of Bioactivity Screening: A comprehensive evaluation of this compound against a wider range of biological targets is warranted to uncover its full therapeutic potential.

  • Optimizing Isolation and Synthesis: The development of more efficient isolation techniques or a total synthesis route would be beneficial for obtaining larger quantities of this compound for extensive research.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound.

Odoratone (CAS No. 16962-90-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Odoratone (CAS No. 16962-90-6), a naturally occurring tetranortriterpenoid isolated from various plant species, most notably the neem tree (Azadirachta indica). This document collates available physicochemical data, details its known biological activities, and provides comprehensive experimental protocols for the assays mentioned. Furthermore, a proposed mechanism of action is discussed in the context of related compounds, accompanied by a conceptual signaling pathway diagram.

Physicochemical Properties

This compound is a complex molecule with a tetracyclic triterpenoid core. Its physicochemical properties are summarized in the table below. Please note that some of these values are estimated based on computational models due to the limited availability of experimental data.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₄N/A
Molecular Weight 472.7 g/mol N/A
Boiling Point (estimated) 571.20 °C @ 760.00 mm Hg[1]
Flash Point (estimated) 177.50 °C[1]
logP (o/w) (estimated) 6.950[1]
Water Solubility (estimated) 0.02608 mg/L @ 25 °C[1]
Appearance Solid (form may vary)N/A
Purity (typical) >95% (for research-grade samples)[1]

Biological Activity

This compound has demonstrated notable insecticidal and antifeedant properties. The primary reported activities are against the larvae of the malaria vector mosquito, Anopheles stephensi, and the cabbage white butterfly, Pieris brassicae.

Insecticidal Activity

This compound exhibits lethal effects on the fourth instar larvae of Anopheles stephensi. The reported median lethal concentration (LC50) highlights its potential as a natural insecticide.

OrganismLife StageLC50Source
Anopheles stephensiFourth Instar Larvae154 ppm[2][3]
Antifeedant Activity

Experimental Protocols

The following are detailed methodologies for assessing the insecticidal and antifeedant activities of this compound, based on established protocols for similar natural products.

Larvicidal Bioassay against Anopheles stephensi

This protocol is adapted from the standard World Health Organization (WHO) guidelines for larvicide testing.[4][5]

Objective: To determine the median lethal concentration (LC50) of this compound against fourth instar larvae of Anopheles stephensi.

Materials:

  • This compound (CAS No. 16962-90-6)

  • Solvent (e.g., DMSO, ethanol)

  • Distilled water

  • Glass beakers or disposable cups (250-500 mL)

  • Pipettes

  • Fourth instar larvae of Anopheles stephensi

  • Larval food (e.g., finely ground fish food)

  • Incubator or controlled environment room (25±2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent.

  • Test Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water to achieve the desired test concentrations (e.g., 50, 100, 150, 200, 250 ppm). A control group with the solvent and a negative control with only distilled water should be included.

  • Exposure: In triplicate for each concentration and control, add 20-25 fourth instar larvae to beakers containing 200 mL of the test solution. A small amount of larval food should be added to each beaker.

  • Incubation: Keep the beakers in an incubator or a room with controlled temperature (25±2°C) and a 12:12 hour light:dark photoperiod.

  • Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value.

Antifeedant Bioassay against Pieris brassicae (Leaf Disc No-Choice Method)

This protocol is based on common methodologies for evaluating the antifeedant properties of natural compounds.[6][7]

Objective: To quantify the antifeedant activity of this compound against the larvae of Pieris brassicae.

Materials:

  • This compound (CAS No. 16962-90-6)

  • Solvent (e.g., acetone, ethanol)

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Fresh cabbage leaves (Brassica oleracea)

  • Cork borer or circular punch

  • Petri dishes

  • Filter paper

  • Third or fourth instar larvae of Pieris brassicae (pre-starved for 2-4 hours)

  • Scanner and image analysis software

Procedure:

  • Test Solution Preparation: Prepare different concentrations of this compound in the chosen solvent.

  • Leaf Disc Treatment: Cut leaf discs of a uniform size (e.g., 2 cm diameter) from fresh cabbage leaves. Dip the discs in the this compound solutions for a few seconds and allow them to air dry. Control discs should be dipped in the solvent with surfactant only.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-starved larva into each Petri dish. Each treatment and control should be replicated multiple times (e.g., 10-20 replicates).

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 23±2°C, 60-70% relative humidity) for 24 hours.

  • Consumption Measurement: After 24 hours, remove the larvae and scan the remaining leaf discs. Use image analysis software to measure the area of the leaf disc consumed.

  • Data Analysis: Calculate the percentage of feeding inhibition using the following formula: Feeding Inhibition (%) = [(C - T) / C] x 100 Where C is the mean area consumed in the control group and T is the mean area consumed in the treatment group.

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets of this compound are not yet elucidated, its structural similarity to other tetranortriterpenoids from Azadirachta indica, such as Azadirachtin, suggests a comparable mechanism of action.[8][9] These compounds are known to act as insect growth regulators by interfering with the neuroendocrine system of insects.

A plausible hypothesis is that this compound disrupts the normal synthesis and release of key developmental hormones, particularly ecdysone and juvenile hormone. This disruption can lead to developmental abnormalities, molting defects, and ultimately, mortality. The antifeedant effects may also be linked to the compound's interaction with chemosensory receptors in the insect's mouthparts, leading to feeding deterrence.

Below is a conceptual diagram illustrating the proposed workflow for isolating and testing this compound, as well as a hypothetical signaling pathway for its insecticidal action.

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassays Biological Activity Assessment A Fresh Leaves of Azadirachta indica B Methanolic Extraction A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Pure this compound (CAS 16962-90-6) C->D E Larvicidal Bioassay (Anopheles stephensi) D->E D->E F Antifeedant Bioassay (Pieris brassicae) D->F D->F G Data Analysis (LC50, Feeding Inhibition %) E->G F->G

Experimental workflow for this compound.

signaling_pathway This compound This compound neurosecretory_cells Neurosecretory Cells (Brain) This compound->neurosecretory_cells Inhibits corpora_allata Corpora Allata This compound->corpora_allata Inhibits ptth Prothoracicotropic Hormone (PTTH) Release neurosecretory_cells->ptth Stimulates prothoracic_gland Prothoracic Gland ptth->prothoracic_gland Acts on ecdysone Ecdysone Synthesis and Release prothoracic_gland->ecdysone Produces molting Disrupted Molting ecdysone->molting Leads to mortality Insect Mortality molting->mortality jh Juvenile Hormone (JH) Synthesis corpora_allata->jh Produces development Abnormal Development jh->development Regulates development->mortality

References

Methodological & Application

Application Note: Isolation and Purification of Odoratone from Azadirachta indica Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Odoratone is a tetracyclic triterpenoid compound that has been identified in various plant species, including Azadirachta indica (Neem), Entandrophragma candollei, and Cedrela fissilis.[1] Notably, this compound isolated from the methanolic extract of fresh Azadirachta indica leaves has demonstrated insecticidal activity, specifically showing mortality against the fourth instar larvae of Anopheles stephensi mosquitoes.[2][3] As a member of the triterpenoid class of natural products, this compound holds potential for further investigation in the development of new bioactive compounds. This application note provides a detailed protocol for the isolation and purification of this compound from Azadirachta indica leaves, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing an effective isolation and purification strategy.

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₄PubChem
Molecular Weight472.7 g/mol PubChem
XLogP35.5PubChem
AppearanceTo be determined-
SolubilityExpected to be soluble in nonpolar to moderately polar organic solvents.Inferred from XLogP3

Experimental Protocols

The following protocols outline a comprehensive procedure for the extraction, isolation, and purification of this compound from Azadirachta indica leaves. This method is based on established techniques for the isolation of triterpenoids from plant materials.

Plant Material Collection and Preparation
  • Collection: Fresh, healthy leaves of Azadirachta indica should be collected.

  • Washing and Drying: The leaves should be thoroughly washed with distilled water to remove any dirt and debris. Subsequently, they should be air-dried in the shade at room temperature for 7-10 days to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

This protocol utilizes maceration with methanol, a common and effective method for extracting triterpenoids.

  • Maceration:

    • Place 1 kg of the dried leaf powder into a large glass container.

    • Add 5 L of methanol to the container, ensuring the powder is fully submerged.

    • Seal the container and allow it to stand for 48-72 hours at room temperature with occasional shaking.

  • Filtration:

    • Filter the methanolic extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

    • The residue can be re-extracted two more times with fresh methanol to maximize the yield.

  • Concentration:

    • Combine the methanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting crude methanolic extract will be a dark, viscous residue.

Chromatographic Purification of this compound

A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract.

3.1. Step 1: Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions of varying polarities, thereby enriching the fraction containing this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring a uniform and bubble-free packing.

  • Sample Loading:

    • Dissolve a portion of the crude methanolic extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (50:50)

      • Ethyl Acetate (100%)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 50 mL).

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of a nonpolar triterpenoid.

3.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

This high-resolution technique is employed to achieve a high degree of purity for this compound.

  • Sample Preparation:

    • Dissolve the combined and concentrated fractions from the column chromatography step in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is recommended for the separation of nonpolar compounds.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water, is typically effective for triterpenoids. The exact ratio should be optimized based on analytical HPLC trials.

    • Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids that lack a strong chromophore.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs of the enriched fraction.

  • Purity Analysis:

    • Assess the purity of the collected fraction using analytical HPLC.

    • Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the identity and structure of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization p1 Collection of Azadirachta indica leaves p2 Washing and Air Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration with Methanol p3->e1 Dried Leaf Powder e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 c1 Silica Gel Column Chromatography e3->c1 Crude Extract c2 Fraction Collection and TLC Analysis c1->c2 c3 Preparative HPLC c2->c3 c4 Purity Analysis (Analytical HPLC) c3->c4 ch1 Mass Spectrometry (MS) c4->ch1 ch2 Nuclear Magnetic Resonance (NMR) c4->ch2

Caption: Workflow for the isolation and purification of this compound.

Postulated Insecticidal Mechanism of Meliaceae Triterpenoids

While the specific signaling pathway for this compound is not yet elucidated, the insecticidal activity of triterpenoids from the Meliaceae family is known to involve several mechanisms. This diagram illustrates a generalized pathway.

insecticidal_mechanism cluster_effects Physiological Effects on Insect cluster_cellular Cellular Targets and Pathways This compound This compound (Tetracyclic Triterpenoid) antifeedant Antifeedant Effect This compound->antifeedant growth Growth Regulation Disruption This compound->growth toxic Toxic Effects This compound->toxic receptors Chemosensory Receptors antifeedant->receptors Interaction with hormone Hormone Signaling (e.g., Ecdysone) growth->hormone Disruption of gut Midgut Epithelial Cells toxic->gut Damage to antifeedant_outcome Feeding Deterrence receptors->antifeedant_outcome growth_outcome Molting Inhibition, Deformities hormone->growth_outcome toxic_outcome Reduced Nutrient Absorption, Mortality gut->toxic_outcome

Caption: Postulated insecticidal mechanisms of Meliaceae triterpenoids.

References

Application Note: Quantitative Analysis of Odoratone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Odoratone, a tetracyclic triterpenoid found in plant species such as Azadirachta indica. The described protocol is designed for accuracy and reproducibility, making it suitable for phytochemical analysis, quality control of herbal formulations, and early-stage drug development research. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible approach for the determination of this compound in various sample matrices.

Introduction

This compound (Molecular Formula: C30H48O4) is a naturally occurring tetracyclic triterpenoid that has been identified in plants known for their medicinal properties, including Azadirachta indica (Neem).[1][2] Triterpenoids are a large and diverse class of organic compounds, many of which exhibit significant biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. The development of validated analytical methods for the quantification of specific triterpenoids like this compound is crucial for ensuring the quality, consistency, and efficacy of raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] Its high resolution, sensitivity, and reproducibility make it an ideal method for the analysis of complex plant extracts.[3][4] This document provides a comprehensive protocol for the analysis of this compound by HPLC, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocol

Sample Preparation: Extraction of this compound from Plant Material

A representative protocol for the extraction of this compound from dried and powdered plant material (e.g., leaves or seeds) is outlined below.

  • Maceration: Weigh 1.0 g of the powdered plant material and place it into a suitable flask. Add 20 mL of methanol.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of triterpenoids.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if higher concentrations are needed.

  • Final Preparation: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 1 mL). Before injection into the HPLC system, filter the solution through a 0.45 µm syringe filter to remove any remaining particulate matter, which helps in protecting the HPLC column.[4]

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound. These are based on common methods for the analysis of similar triterpenoids and may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Mobile Phase Isocratic elution with Acetonitrile:Water (80:20, v/v). The mobile phase should be degassed before use.
Flow Rate 1.0 mL/min.[5]
Column Temperature 30°C
Detection Wavelength 215 nm (as many triterpenoids without strong chromophores absorb at lower UV wavelengths).
Injection Volume 20 µL
Run Time Approximately 15 minutes (adjust as necessary to ensure elution of the analyte and any late-eluting compounds).

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical, yet representative, quantitative data for the analysis of this compound using the described HPLC method. This data is based on typical performance characteristics observed for the HPLC analysis of analogous triterpenoids.

ParameterValue
Retention Time (tR) ~ 8.5 min
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantitation (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data acquisition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dried Plant Material maceration Maceration with Methanol start->maceration ultrasonication Ultrasonic Extraction maceration->ultrasonication filtration1 Filtration ultrasonication->filtration1 concentration Concentration (Optional) filtration1->concentration dissolution Re-dissolution in Mobile Phase concentration->dissolution filtration2 0.45 µm Syringe Filtration dissolution->filtration2 injection Sample Injection filtration2->injection Prepared Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (215 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible to a wide range of analytical laboratories. Proper sample preparation is critical for accurate and reproducible results. This method can be a valuable tool for quality control, standardization of herbal products, and in the broader context of natural product research and drug discovery. Further validation of this method should be performed in accordance with the specific requirements of the user's laboratory and regulatory guidelines.

References

Application Note: Analysis of Odoratone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone, a tetracyclic triterpenoid found in various plant species, notably Azadirachta indica (Neem), has garnered interest for its potential biological activities.[1] The complex chemical structure and presence in intricate natural matrices necessitate a robust and sensitive analytical method for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound.[2][3] This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from a plant matrix using GC-MS.

Principle of GC-MS

Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the compounds elute from the column at distinct retention times, they enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This dual detection system allows for both the separation of complex mixtures and the definitive identification of individual components by their unique mass spectra.[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Azadirachta indica Leaves

This protocol describes a solid-liquid extraction method suitable for isolating this compound and other triterpenoids from plant material.

Materials:

  • Dried and powdered leaves of Azadirachta indica

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Anhydrous sodium sulfate

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Glass vials

Procedure:

  • Weigh 10 g of dried, powdered Azadirachta indica leaves into a flask.

  • Add 100 mL of methanol to the flask.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking. Alternatively, perform a Soxhlet extraction for 6-8 hours for more exhaustive extraction.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

  • For further purification, the crude extract can be redissolved in a minimal amount of methanol and partitioned with an equal volume of chloroform.

  • Collect the chloroform layer, which will contain the less polar triterpenoids, including this compound.

  • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to yield the final extract.

  • Reconstitute a known weight of the final extract in a suitable solvent (e.g., chloroform or ethyl acetate) to a final concentration of 1 mg/mL for GC-MS analysis.

GC-MS Analysis

This section outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

  • Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-600

  • Solvent Delay: 5 minutes

Data Presentation

Quantitative analysis of this compound can be performed using an external standard method. A calibration curve should be prepared using a certified reference standard of this compound. The following table presents hypothetical quantitative data for this compound in different batches of Azadirachta indica leaf extracts to illustrate the data presentation format.

Sample IDBatch NumberThis compound Concentration (µg/g of dry weight)% Relative Standard Deviation (RSD) (n=3)
AI-L-001B00115.23.5
AI-L-002B00218.52.8
AI-L-003B00312.84.1

Data Analysis:

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should be further verified against a spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound in the samples is calculated from the calibration curve generated from the peak areas of the external standards.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from a plant matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Material (Azadirachta indica leaves) extraction Solvent Extraction (Methanol/Chloroform) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution (1 mg/mL in Chloroform) concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (External Standard Calibration) identification->quantification report Report Generation quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Hypothesized Signaling Pathway

Given the name "this compound," it is plausible to hypothesize its interaction with olfactory receptors. The following diagram illustrates a generalized odorant signaling pathway, which could be a starting point for investigating the mechanism of action of this compound if it possesses olfactory properties.

Odorant_Signaling cluster_receptor Olfactory Receptor Neuron cluster_downstream Downstream Signaling This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_potential Action Potential to Brain Depolarization->Action_potential

Caption: A generalized odorant signaling pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in plant extracts. The provided protocols can be adapted for the analysis of other tetracyclic triterpenoids in various natural product matrices. This method is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development who are interested in investigating the properties and potential applications of this compound. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols for Testing the Insecticidal Activity of Odoratone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone is a novel compound with potential insecticidal properties. This document provides a comprehensive set of protocols to evaluate its efficacy and elucidate its mechanism of action against various insect pests. The methodologies outlined below cover a range of bioassays, from initial screening to more detailed mechanistic studies, to provide a thorough understanding of this compound's insecticidal potential.

In Vivo Insecticidal Bioassays

A critical first step in evaluating a potential insecticide is to determine its toxicity to whole organisms. The following protocols are designed to assess the lethal and sublethal effects of this compound on target insect species.

Topical Application Bioassay

This method assesses the contact toxicity of this compound.

Protocol:

  • Test Insects: Select healthy, uniform-sized adult insects of the target species.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A control group should be treated with the solvent alone.

  • Application: Immobilize the insects by chilling them on a cold plate. Using a microsyringe, apply a small, precise volume (e.g., 0.2 µL) of the this compound solution or solvent control to the dorsal thorax of each insect.[1]

  • Observation: Transfer the treated insects to clean containers with access to food and water. Maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the lethal dose (LD50), the dose that kills 50% of the test population, using probit analysis.[1]

Fumigant Toxicity Bioassay

This assay is crucial if this compound is volatile and may act as a fumigant.

Protocol:

  • Test Insects: Place a known number of insects (e.g., 10-20) in a small cage or container.

  • Exposure Chamber: Use airtight containers (e.g., glass jars) of a known volume as exposure chambers.

  • Application: Apply a specific amount of this compound onto a filter paper and place it inside the chamber, ensuring no direct contact with the insects. Seal the chamber immediately. A solvent-treated filter paper should be used for the control group.

  • Exposure and Observation: Expose the insects for a defined period (e.g., 24 hours). After exposure, transfer the insects to clean containers with food and water and observe for mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the percentage mortality and determine the lethal concentration (LC50), the concentration that kills 50% of the test population, using probit analysis.

Leaf Dip Bioassay for Herbivorous Insects

This method evaluates the insecticidal activity of this compound upon ingestion and contact by herbivorous pests.

Protocol:

  • Preparation of Treated Leaves: Prepare different concentrations of this compound in a solution containing a non-ionic surfactant to ensure even coating. Dip host plant leaves into the solutions for a few seconds and allow them to air dry. Control leaves should be dipped in the solvent-surfactant solution.[2]

  • Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper to maintain turgor. Introduce a known number of insects onto the leaves.[3]

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the percentage mortality and determine the LC50 value.[2][3]

Data Presentation: In Vivo Bioassays

Bioassay TypeTarget InsectThis compound Concentration/DoseMortality (%) at 24hMortality (%) at 48hMortality (%) at 72hLD50/LC50 (unit)
Topical ApplicationMusca domestica1 µ g/insect
5 µ g/insect
10 µ g/insect
FumigationSitophilus zeamais10 µg/L air
50 µg/L air
100 µg/L air
Leaf DipPlutella xylostella25 µg/mL
50 µg/mL
100 µg/mL

In Vitro Cytotoxicity Assay

This assay determines the direct toxic effect of this compound on insect cells, providing insights into its cellular-level activity.

Protocol:

  • Cell Culture: Culture a suitable insect cell line, such as Sf9 (from Spodoptera frugiperda), in an appropriate medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) at 27°C.[4][5]

  • Cell Seeding: Seed the cells into 96-well microplates at a density of 2 x 10^4 to 5 x 10^4 viable cells/well and allow them to attach overnight.[4]

  • Treatment: Prepare a range of this compound concentrations in the cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a solvent control and a positive control (a known cytotoxic compound).

  • Incubation: Incubate the plates for 24 to 48 hours at 27°C.

  • Viability Assay: Assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.[6][7] For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Data Presentation: In Vitro Cytotoxicity

Cell LineThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
Sf91
10
50
100

Mechanistic Assays

These assays help to identify the specific biochemical or physiological targets of this compound in insects.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines if this compound inhibits acetylcholinesterase, a key enzyme in the insect nervous system.

Protocol:

  • Enzyme and Reagents: Use a source of AChE (e.g., from electric eel or insect head homogenate), acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.[8][9]

  • Assay Procedure: In a 96-well plate, mix the AChE enzyme solution with different concentrations of this compound and incubate for a short period.[8][9][10]

  • Reaction Initiation: Add DTNB and then ATCI to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[8][9]

  • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration. Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity. A known AChE inhibitor (e.g., eserine) should be used as a positive control.[8]

GABA Receptor Binding Assay

Given that compounds structurally similar to this compound, such as nootkatone, are known to target the GABA receptor, this assay is highly relevant.[11] It investigates whether this compound interacts with the GABA receptor-ionophore complex.

Protocol:

  • Membrane Preparation: Prepare a membrane fraction from insect nervous tissue (e.g., insect heads) that is rich in GABA receptors.

  • Radioligand Binding: The assay measures the displacement of a radiolabeled ligand that binds to a specific site on the GABA receptor complex (e.g., [35S]TBPS or [3H]EBOB, which bind within the chloride ion channel).[12]

  • Assay: Incubate the insect membrane preparation with the radioligand in the presence of various concentrations of this compound.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to inhibit the specific binding of the radioligand. Calculate the IC50 value, representing the concentration of this compound that displaces 50% of the radioligand.

Data Presentation: Mechanistic Assays

AssayTargetThis compound Concentration (µM)% InhibitionIC50 (µM)
AChE InhibitionAcetylcholinesterase1
10
50
100
GABA Receptor BindingGABA Receptor1
10
50
100

Visualizations

Experimental_Workflow cluster_0 In Vivo Bioassays cluster_1 In Vitro & Mechanistic Assays Topical Topical Application Data_Analysis Data Analysis (LD50, LC50, IC50) Topical->Data_Analysis Fumigant Fumigant Assay Fumigant->Data_Analysis Feeding Leaf Dip Assay Feeding->Data_Analysis Cytotoxicity Cytotoxicity Assay (Sf9 cells) Cytotoxicity->Data_Analysis AChE AChE Inhibition Assay AChE->Data_Analysis GABA GABA Receptor Binding Assay GABA->Data_Analysis Start This compound Compound Start->Topical Initial Screening Start->Fumigant Initial Screening Start->Feeding Initial Screening Data_Analysis->Cytotoxicity If Active Data_Analysis->AChE If Active Data_Analysis->GABA If Active Conclusion Efficacy & MoA Determination Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the insecticidal activity of this compound.

Signaling_Pathways cluster_AChE Cholinergic Synapse cluster_GABA GABAergic Synapse ACh Acetylcholine (ACh) AChE_enzyme Acetylcholinesterase (AChE) ACh->AChE_enzyme Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline Choline + Acetate AChE_enzyme->Choline Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Excitation GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds Cl_ion Cl- Ions GABA_Receptor->Cl_ion Opens Channel Postsynaptic_Neuron2 Postsynaptic Neuron Cl_ion->Postsynaptic_Neuron2 Hyperpolarization (Inhibition) This compound This compound This compound->AChE_enzyme Inhibition? This compound->GABA_Receptor Antagonism?

Caption: Potential neuronal signaling pathways targeted by this compound.

References

Application Notes and Protocols for Cell-based Assays to Determine Odoratone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Odoratone, a bioactive compound with potential therapeutic applications. The following sections detail the principles of common cytotoxicity assays, present a summary of this compound's cytotoxic activity on various cancer cell lines, and provide step-by-step protocols for key experimental procedures.

Introduction to this compound and Cytotoxicity Assays

This compound is a natural compound that has garnered interest for its potential anti-cancer properties.[1] Evaluating the cytotoxicity of such compounds is a critical first step in the drug discovery process, providing essential information on their therapeutic window and potential side effects.[2] Cell-based assays are fundamental tools for this purpose, offering insights into how a compound affects cell viability, proliferation, and mechanisms of cell death.[2] Commonly employed assays include the MTT assay, which measures metabolic activity; the LDH assay, which quantifies membrane integrity; and apoptosis assays, which detect programmed cell death.[3][4][5]

Quantitative Summary of this compound Cytotoxicity

The cytotoxic effects of this compound (often reported as Oridonin, a major active component) have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for this compound/Oridonin in various cancer cell lines after 24 and 48 hours of treatment.

Cell LineCancer TypeIC50 (µg/mL) - 24hIC50 (µg/mL) - 48hReference
Hep G2Hepatocellular Carcinoma54.3130.27[6]
COLO 205Colon Cancer--[7]
MCF-7Breast Cancer--[7]
HL-60Promyelocytic Leukemia--[7]
A549Lung Cancer--[8]
MC-3Mucoepidermoid Carcinoma--[1]
YD-15Mucoepidermoid Carcinoma--[1]

Note: Specific IC50 values for COLO 205, MCF-7, HL-60, A549, MC-3, and YD-15 were not explicitly provided in the search results as numerical values but the compound was reported to be active against them.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[11]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[4][13]

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.[4]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]

Materials:

  • This compound stock solution

  • Target cancer cell line

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[14]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cluster_results Results start Seed Cells in 96-well Plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt MTT Assay: Add MTT Reagent incubation->mtt ldh LDH Assay: Collect Supernatant incubation->ldh apoptosis Apoptosis Assay: Harvest & Stain Cells incubation->apoptosis mtt_read Measure Absorbance (570 nm) mtt->mtt_read ldh_read Measure Absorbance (490 nm) ldh->ldh_read flow Flow Cytometry Analysis apoptosis->flow viability Cell Viability (%) mtt_read->viability cytotoxicity Cytotoxicity (%) ldh_read->cytotoxicity apoptosis_results Apoptosis Profile flow->apoptosis_results

Caption: Experimental workflow for assessing this compound cytotoxicity.

Odoratone_Apoptosis_Signaling_Pathway cluster_cell Cancer Cell This compound This compound mcl1 Inhibition of MCL-1 This compound->mcl1 Post-translational regulation tbid Increase in t-Bid mcl1->tbid mito Mitochondrial Membrane Potential (Decrease) tbid->mito caspases Caspase Activation (Caspase-3/7, -8, -9) mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Note: Developing Analytical Standards for Odoratone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratone is a tetracyclic triterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1] Found in plants such as Azadirachta indica, this compound (C₃₀H₄₈O₄, Molar Mass: 472.7 g/mol ) possesses a complex chemical structure that contributes to its potential pharmacological properties.[1] Accurate quantification of this compound in various matrices is crucial for research, quality control of natural products, and the development of new therapeutic agents. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with representative quantitative data for similar triterpenoids isolated from Azadirachta indica to serve as a reference.

Quantitative Data

While specific quantitative data for this compound is not widely available, the following table summarizes the concentration of other major triterpenoids found in Azadirachta indica, providing a reference for the expected range of triterpenoid content in plant tissues.

TriterpenoidPlant TissueConcentration (mg/g of tissue)Reference
Azadirachtin ASeed Kernels~3.6[1]
Azadirachtin APericarp, Flowers, Leaves~0.004 - 0.04[1]
Azadirachtin BSeed Kernels0.5 - 0.6[1]
SalanninSeed Kernels1.2 - 1.4[1]
AlkaloidsStem-bark12.8% (of extract)[2]
FlavonoidsLeaves13.8% (of extract)[2]
TerpenoidsLeaves and Stem-bark13.13% (of extract)[2]

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Plant Material

This protocol describes the extraction of this compound and other triterpenoids from plant tissues for subsequent analysis.

Materials:

  • Fresh or dried plant material (e.g., leaves, seeds, bark)

  • Methanol

  • Hexane

  • Dichloromethane

  • Ethyl acetate

  • Grinder or mortar and pestle

  • Soxhlet apparatus or sonicator

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and perform continuous extraction with methanol for 6-8 hours.

    • Sonication: Suspend the powdered plant material in methanol and sonicate for 30 minutes at room temperature. Repeat the process three times.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

  • Fractionation (Optional): For cleaner samples, the crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to isolate the triterpenoid fraction.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a method for the separation and quantification of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (if available) or a well-characterized triterpenoid standard for semi-quantification.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A common starting point is 80:20 (Acetonitrile:Water) with a linear gradient to 100% Acetonitrile over 30 minutes. The mobile phase composition may need to be optimized for the best separation of this compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as many triterpenoids lack a strong chromophore, detection at lower wavelengths is often necessary).[3]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the samples.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile triterpenoids. Derivatization may be necessary for non-volatile triterpenoids.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if required.

  • This compound standard or a suitable triterpenoid standard.

GC-MS Conditions:

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes. This program should be optimized based on the volatility of this compound.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 50-600

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions and sample extracts as described for HPLC. If derivatization is needed, evaporate the solvent and react the residue with the derivatizing agent according to the manufacturer's instructions.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Identify the this compound peak by its retention time and mass spectrum. Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Create a calibration curve and quantify the analyte as described for the HPLC method.

Visualizations

Signaling Pathway

Odorant_Signaling_Pathway This compound This compound OR Odorant Receptor (GPCR) This compound->OR Binds G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Neuron Depolarization Ca_ion->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: Plausible olfactory signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Plant Material Extraction Extraction (Soxhlet or Sonication) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Triterpenoid Extract Concentration->Crude_Extract HPLC_Analysis HPLC-UV Analysis Crude_Extract->HPLC_Analysis GCMS_Analysis GC-MS Analysis Crude_Extract->GCMS_Analysis Quantification Data Analysis & Quantification HPLC_Analysis->Quantification GCMS_Analysis->Quantification End End: this compound Concentration Quantification->End

Caption: General workflow for this compound quantification.

References

Application of Odoratone in Natural Pesticide Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Odoratone, a naturally occurring tetracyclic triterpenoid, for its use in natural pesticide formulations. This document details its insecticidal activity, proposes a mode of action, and provides standardized protocols for its evaluation and formulation.

Introduction

This compound is a bioactive secondary metabolite isolated from the leaves of the neem tree, Azadirachta indica.[1][2] As a member of the triterpenoid class of compounds, which are known for their diverse biological activities, this compound has demonstrated notable insecticidal properties. This makes it a promising candidate for the development of eco-friendly and sustainable pest management solutions. The growing demand for alternatives to synthetic pesticides, driven by concerns over environmental impact and insecticide resistance, positions natural compounds like this compound at the forefront of pesticide research and development.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₄₈O₄[3]
Molecular Weight 472.7 g/mol [4]
Class Tetracyclic Triterpenoid[1][2]
Source Azadirachta indica (Neem) leaves[1][2]

Insecticidal Efficacy of this compound

This compound has demonstrated significant larvicidal activity against mosquito vectors. The following table summarizes the reported efficacy.

Target PestLifestageBioassay TypeEfficacy MetricValueReference
Anopheles stephensi4th Instar LarvaeLarvicidal BioassayLC₅₀154 ppm[1][2][5]

LC₅₀: The lethal concentration required to kill 50% of the test population.

Proposed Mode of Action: Disruption of Ecdysone Signaling

While the precise molecular targets of this compound are still under investigation, its structural similarity to other insecticidal neem triterpenoids, such as azadirachtin, suggests a likely mode of action involving the disruption of the insect endocrine system.[6][7][8] The primary target is hypothesized to be the ecdysone receptor (EcR), a key regulator of molting and development in insects.[5][9][10]

Signaling Pathway Diagram: Proposed Disruption of Ecdysone Signaling by this compound

Ecdysone_Signaling_Disruption cluster_normal Normal Ecdysone Signaling cluster_disruption Disruption by this compound 20-Hydroxyecdysone 20-Hydroxyecdysone EcR EcR 20-Hydroxyecdysone->EcR Binds USP USP EcR->USP Heterodimerizes with Blocked_EcR Blocked EcR ERE Ecdysone Response Element USP->ERE Binds to Molting_Genes Molting Genes ERE->Molting_Genes Activates Transcription of Normal_Molting Normal Molting & Development Molting_Genes->Normal_Molting Leads to This compound This compound This compound->EcR Antagonistic Binding Blocked_Molting Molting Inhibition & Mortality Blocked_EcR->Blocked_Molting Results in

Caption: Proposed mechanism of this compound action via disruption of the ecdysone signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound from Azadirachta indica Leaves

This protocol outlines a general procedure for the extraction and isolation of this compound.

Experimental Workflow: Extraction and Isolation

Extraction_Isolation_Workflow Start Start: Fresh Neem Leaves Drying Air Drying in Shade Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Maceration with Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation TLC Thin Layer Chromatography (TLC) for Fraction Monitoring Fractionation->TLC Purification Preparative HPLC TLC->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Characterization Spectroscopic Analysis (NMR, MS) Isolated_this compound->Characterization End End: Pure this compound Characterization->End

Caption: General workflow for the extraction and isolation of this compound from neem leaves.

Methodology:

  • Plant Material: Fresh leaves of Azadirachta indica are collected and authenticated.

  • Drying and Pulverization: The leaves are air-dried in the shade to preserve the chemical constituents and then ground into a fine powder.

  • Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.

  • Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions showing the presence of this compound (monitored by TLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mosquito Larvicidal Bioassay Protocol (Adapted from WHO Guidelines)

This protocol is designed to assess the larvicidal activity of this compound against mosquito larvae, such as Anopheles stephensi.[1][2]

Experimental Workflow: Larvicidal Bioassay

Larvicidal_Bioassay_Workflow Start Start: Rearing of Mosquito Larvae Larvae_Selection Select Late 3rd or Early 4th Instar Larvae Start->Larvae_Selection Exposure Expose 25 Larvae per Replicate to 250ml of Test Solution Larvae_Selection->Exposure Stock_Solution Prepare Stock Solution of this compound in a suitable solvent (e.g., Ethanol) Test_Concentrations Prepare Serial Dilutions of Test Concentrations Stock_Solution->Test_Concentrations Test_Concentrations->Exposure Incubation Incubate at 25±2°C for 24 hours Exposure->Incubation Control_Groups Set up Positive (known insecticide) and Negative (solvent) Controls Control_Groups->Incubation Mortality_Count Count Dead and Moribund Larvae Incubation->Mortality_Count Data_Analysis Calculate Percentage Mortality and Determine LC₅₀ using Probit Analysis Mortality_Count->Data_Analysis End End: Efficacy Data Data_Analysis->End

Caption: Standard workflow for conducting a mosquito larvicidal bioassay.

Methodology:

  • Test Organisms: Late third or early fourth instar larvae of Anopheles stephensi are used.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). A series of dilutions are then prepared in deionized water to achieve the desired test concentrations (e.g., 50, 100, 150, 200, 250 ppm).

  • Bioassay Procedure:

    • For each concentration, four replicates are prepared.

    • 25 larvae are placed in a 500 ml glass beaker containing 250 ml of the test solution.

    • A control group (solvent and water) and a positive control (a known larvicide) are run concurrently.

    • No food is provided to the larvae during the test.

  • Incubation and Observation: The beakers are held at 25 ± 2°C with a 12:12 hour light:dark photoperiod. Mortality is recorded after 24 hours. Larvae are considered dead if they are unable to move when prodded with a needle.

  • Data Analysis: The percentage mortality is calculated and corrected for control mortality using Abbott's formula. The LC₅₀ value is determined by probit analysis.

Formulation of this compound-Based Natural Pesticide

For practical application, this compound can be formulated to enhance its stability, solubility, and efficacy. An emulsifiable concentrate (EC) is a common formulation for lipophilic compounds like triterpenoids.

Logical Relationship: Emulsifiable Concentrate Formulation

EC_Formulation This compound This compound (Active Ingredient) EC_Concentrate Emulsifiable Concentrate (EC) This compound->EC_Concentrate Solvent Solvent (e.g., Neem Oil, Xylene) Solvent->EC_Concentrate Emulsifier Emulsifier (e.g., Tween 80) Emulsifier->EC_Concentrate Spray_Emulsion Spray Emulsion EC_Concentrate->Spray_Emulsion Diluted with Water Water Water->Spray_Emulsion Application Field Application Spray_Emulsion->Application

Caption: Components and process for creating an emulsifiable concentrate formulation of this compound.

Protocol for Emulsifiable Concentrate (EC) Formulation:

  • Dissolution: Dissolve a known weight of pure this compound in a suitable organic solvent (e.g., neem oil, which may also offer synergistic effects, or an aromatic solvent like xylene).

  • Addition of Emulsifier: Add an appropriate emulsifier or a blend of emulsifiers (e.g., Tween 80, Span 80) to the solution. The ratio of active ingredient to solvent to emulsifier needs to be optimized for stability and emulsion performance. A typical starting ratio could be 1:4:1.

  • Homogenization: Stir the mixture thoroughly until a homogenous solution is obtained.

  • Stability Testing: The resulting EC formulation should be tested for stability under different storage conditions (temperature, light).

  • Application: For application, the EC is diluted with water to the desired concentration, forming a stable oil-in-water emulsion that can be sprayed.

Conclusion and Future Directions

This compound presents a viable natural alternative for pest control, particularly against mosquito larvae. Its mode of action, likely through the disruption of the ecdysone signaling pathway, offers a more targeted and potentially less resistance-prone approach compared to broad-spectrum synthetic pesticides.

Future research should focus on:

  • Elucidating the precise molecular interactions of this compound with the ecdysone receptor and other potential targets.

  • Conducting field trials to evaluate the efficacy of this compound formulations under real-world conditions.

  • Assessing the toxicological profile of this compound on non-target organisms to ensure its environmental safety.

  • Optimizing formulation technologies to enhance the stability and residual activity of this compound-based products.

The development of this compound as a commercial biopesticide holds significant promise for sustainable agriculture and public health.

References

Application Notes and Protocols: In Vitro Studies of Odoratone's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro studies investigating the mechanism of action of Odoratone, a compound derived from Polygonatum odoratum. The primary active component discussed is Homoisoflavanone-1, which has demonstrated significant anti-cancer activities in preclinical research. The following sections summarize key quantitative data, provide detailed experimental protocols for pivotal experiments, and visualize the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effect of Homoisoflavanone-1 on cancer cells.

Table 1: Dose-Dependent Effect of Homoisoflavanone-1 on Cell Cycle Distribution in A549 Cells

Treatment Concentration (µg/ml)Percentage of Cells in G2/M Phase
0 (Control)1.07%
12.57.34%
2510.13%
5012.75%
10017.76%

Data from a study on A549 non-small cell lung cancer (NSCLC) cells treated for 24 hours[1].

Experimental Protocols

This section provides detailed methodologies for key experiments performed to elucidate the mechanism of action of this compound (Homoisoflavanone-1).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Homoisoflavanone-1 on cancer cells.

Materials:

  • A549 human non-small cell lung cancer cells

  • Homoisoflavanone-1 (dissolved in DMSO)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Homoisoflavanone-1 in DMEM.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of Homoisoflavanone-1 (e.g., 0, 12.5, 25, 50, 100 µg/ml). A control group with DMSO alone should be included.

  • Incubate the plates for another 24 or 48 hours.

  • Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Homoisoflavanone-1 on the cell cycle distribution of cancer cells.

Materials:

  • A549 cells

  • Homoisoflavanone-1

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and treat with various concentrations of Homoisoflavanone-1 for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To detect and quantify apoptosis induced by Homoisoflavanone-1.

Materials:

  • A549 cells

  • Homoisoflavanone-1

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Treat A549 cells with different concentrations of Homoisoflavanone-1 for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of Homoisoflavanone-1 on the expression of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • A549 cells

  • Homoisoflavanone-1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p38, p-p38, p53, Cdc2, active caspase-3, PARP, Bcl-2, Bak, PERK, ATF4, GADD34)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Treat A549 cells with Homoisoflavanone-1 for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro mechanism of action of this compound (Homoisoflavanone-1).

Odoratone_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_outcomes Observed Effects start A549 Cells treatment Treat with this compound (Homoisoflavanone-1) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot reduced_viability Reduced Cell Viability viability->reduced_viability g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction protein_changes Alteration of Key Signaling Proteins western_blot->protein_changes

Caption: Experimental workflow for in vitro analysis of this compound.

Odoratone_Signaling_Pathway cluster_p38_p53 p38/p53 Pathway cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway This compound This compound (Homoisoflavanone-1) p38 p38 Activation This compound->p38 PERK PERK This compound->PERK Bcl2_Bak Decreased Bcl-2/Bak ratio This compound->Bcl2_Bak p53 p53 Accumulation p38->p53 Cdc2_p p-Cdc2 Increase p53->Cdc2_p Cdc2_exp Cdc2 Decrease p53->Cdc2_exp G2M_Arrest G2/M Cell Cycle Arrest Cdc2_p->G2M_Arrest Cdc2_exp->G2M_Arrest ATF4 ATF4 PERK->ATF4 GADD34 GADD34 ATF4->GADD34 Apoptosis_ER Apoptosis GADD34->Apoptosis_ER Caspase3 Active Caspase-3 Increase Bcl2_Bak->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis_Mito Apoptosis PARP->Apoptosis_Mito

Caption: Signaling pathways activated by this compound in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Odoratone Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Odoratone purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a tetracyclic triterpenoid natural product with the molecular formula C30H48O4.[1] It has a molecular weight of approximately 472.7 g/mol .[1] this compound has been identified in plant species such as Azadirachta indica (Neem), Entandrophragma candollei, and Cedrela fissilis.[1] Due to its complex structure, purification can present several challenges.

Q2: Which purification methods are most suitable for this compound?

For a compound like this compound, with a molecular weight over 350 amu, distillation is generally not a suitable method.[2] The most common and effective purification techniques for natural products like this compound are column chromatography and crystallization.[2][3] The choice between these methods will depend on the scale of your purification and the nature of the impurities. For smaller quantities (less than a gram), chromatography is often the safest initial approach.[2] If you have larger, multi-gram quantities of a solid crude product, crystallization is a viable option.[2]

Q3: How can I assess the purity of my this compound sample?

Purity assessment is a critical step. Common analytical techniques to determine the purity of an organic compound like this compound include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of your compound and can help identify impurities.

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary technique for purifying compounds like this compound from complex mixtures. Below are common issues and their solutions.

Problem 1: this compound is not moving down the column (low Rf).

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), this typically involves increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). It's advisable to first optimize the solvent system using TLC to achieve an Rf value for this compound in the range of 0.3-0.4.[4]

Problem 2: All components are coming off the column at once (high Rf).

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. For normal-phase chromatography, this means increasing the proportion of the less polar solvent (e.g., hexane).

Problem 3: Poor separation between this compound and impurities (streaking or overlapping bands).

  • Possible Causes & Solutions:

    • Column Overloading: You may have loaded too much crude sample onto the column. Reduce the amount of sample loaded.

    • Inappropriate Solvent System: The chosen solvent system may not be optimal for separating the specific impurities. Re-evaluate and test different solvent systems using TLC.[4]

    • Compound Insolubility: If the crude mixture is not fully soluble in the mobile phase, it can lead to poor separation. Ensure your sample is fully dissolved in a minimum amount of the mobile phase before loading.[4]

    • Column Packing Issues: An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.

Problem 4: this compound appears to be degrading on the column.

  • Possible Cause: this compound may be unstable on silica gel, which is slightly acidic.

  • Solution:

    • Deactivate the Silica Gel: Silica gel can be "deactivated" by adding a small percentage of a base like triethylamine to the eluent.[4]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase silica gel.[4] You can test the stability of your compound on silica by running a 2D TLC plate.[4]

Crystallization

Crystallization is an effective technique for purifying solid compounds. Success depends on the proper choice of solvent and cooling conditions.[5]

Problem 1: this compound does not crystallize from the solution.

  • Possible Causes & Solutions:

    • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form.[6] You can try to slowly evaporate some of the solvent to increase the concentration.[6]

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound at all temperatures. A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[3][5] You may need to screen for a different solvent or use a solvent/anti-solvent system.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Problem 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point.[6]

  • Solution: Re-heat the solution and add a small amount of additional solvent to dilute it slightly. Allow it to cool more slowly. Using a solvent with a lower boiling point can also sometimes help.

Problem 3: The resulting crystals are impure.

  • Possible Cause: The crystallization process occurred too quickly, trapping impurities within the crystal lattice.[6]

  • Solution: Rapid cooling leads to smaller, less pure crystals.[5] Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow down the cooling rate. A second recrystallization step may be necessary to achieve higher purity.[3]

Problem 4: Poor recovery of this compound after crystallization.

  • Possible Cause: Too much solvent was used, resulting in a significant amount of this compound remaining dissolved in the mother liquor.[6]

  • Solution: Before filtering, ensure the solution is thoroughly cooled to minimize the solubility of this compound. You can try to recover more product from the mother liquor by evaporating some of the solvent and attempting a second crystallization.[6]

Quantitative Data Summary

Table 1: Solvent Properties for this compound Purification (Hypothetical)

Solvent System (v/v)This compound TLC Rf ValueKey Impurity A TLC Rf ValueKey Impurity B TLC Rf ValueNotes
100% Hexane0.050.100.02Poor mobility for this compound.
90:10 Hexane:Ethyl Acetate0.350.550.15Good separation from both impurities.
70:30 Hexane:Ethyl Acetate0.600.750.40Good for faster elution if Impurity B is not a major concern.
50:50 Hexane:Ethyl Acetate0.850.900.70Too polar; poor separation.
100% Ethyl Acetate>0.95>0.95>0.95All components run with the solvent front.

Table 2: Crystallization Solvent Screening for this compound (Hypothetical)

SolventSolubility (Hot)Solubility (Cold)Crystal FormationPurity
MethanolHighHighPoor-
AcetoneHighModerateSmall NeedlesModerate
Ethyl Acetate/HeptaneHigh (in Ethyl Acetate)Low (with Heptane)Large PrismsHigh
WaterInsolubleInsoluble--

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the chromatography solvent or a slightly stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Collect fractions and monitor the elution progress using TLC.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to elute this compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Based on preliminary tests, select a suitable solvent or solvent pair (e.g., Ethyl Acetate/Heptane).

  • Dissolution:

    • Place the impure solid this compound in an Erlenmeyer flask.

    • Add the primary solvent (e.g., Ethyl Acetate) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • If using a two-solvent system, add the anti-solvent (e.g., Heptane) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Strategy cluster_analysis Purity Analysis A Plant Material B Solvent Extraction A->B C Crude this compound Extract B->C D Column Chromatography C->D E Fraction Collection & TLC Analysis D->E F Combine Pure Fractions E->F G Recrystallization F->G H Pure this compound Crystals G->H I HPLC / NMR / MS H->I

Caption: General workflow for the purification of this compound from a crude plant extract.

troubleshooting_logic Start Low Yield After Crystallization? CheckMotherLiquor Residue in Mother Liquor? Start->CheckMotherLiquor TooMuchSolvent Too Much Solvent Used CheckMotherLiquor->TooMuchSolvent Yes OtherIssue Investigate Other Causes CheckMotherLiquor->OtherIssue No EvaporateAndRecool Concentrate & Re-cool TooMuchSolvent->EvaporateAndRecool

Caption: Logic diagram for troubleshooting poor yield in this compound crystallization.

References

Technical Support Center: Odoratone Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Odoratone under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

This compound is a tetranortriterpenoid with the molecular formula C30H48O4.[1] It is soluble in a variety of organic solvents.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC30H48O4PubChem[1]
Molecular Weight472.7 g/mol PubChem[1]
CAS Number16962-90-6PubChem[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick[2]
AppearanceNot specified in provided results-
Biological ActivityInsecticidal and antifeedant activitiesBioCrick[2]

Q2: What are the recommended general storage conditions for this compound?

Q3: How can I assess the stability of my this compound sample?

A stability study should be conducted to determine the shelf-life and appropriate storage conditions for this compound under your specific experimental parameters.[4][5] This involves subjecting the compound to various environmental factors and monitoring its integrity over time.[6]

Troubleshooting Guide

Problem: I am observing a change in the physical appearance of my this compound sample (e.g., color change, precipitation).

  • Possible Cause: This could indicate degradation of the compound or contamination.

  • Solution:

    • Immediately document the changes observed.

    • Quarantine the affected sample to prevent its use in experiments.

    • Perform analytical tests (e.g., HPLC, LC-MS) to assess the purity and identify potential degradation products.

    • Review your storage conditions. Was the sample exposed to light, elevated temperatures, or incompatible materials?

    • Refer to the experimental workflow for stability testing to systematically investigate the cause.

Problem: I am seeing inconsistent results in my bioassays using this compound from different batches or stored for different durations.

  • Possible Cause: This could be due to the degradation of this compound, leading to a decrease in its effective concentration and potency.

  • Solution:

    • Establish a standardized protocol for sample preparation and handling.

    • Conduct a stability study to determine the rate of degradation under your typical storage and experimental conditions.

    • Use a fresh, well-characterized batch of this compound as a reference standard in your assays.

    • The results of stability testing should be used to establish appropriate storage conditions and expiration dates.[4]

Experimental Protocols

Protocol: General Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions. Researchers should adapt this protocol to their specific needs.

1. Materials:

  • This compound sample of known purity
  • Appropriate solvents (e.g., DMSO, Ethanol)[2]
  • Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS)
  • Environmental chambers or incubators for controlled temperature and humidity
  • Light-protective (amber) and transparent containers

2. Methods:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and container closure system.[4]
  • Stress Testing (Forced Degradation): To identify potential degradation products and pathways, expose samples to accelerated conditions.[5][6]
  • Temperature: Expose samples to a range of temperatures (e.g., 40°C, 60°C) and humidity (e.g., 75% RH).[6]
  • Light: Expose samples to controlled UV and visible light.[7]
  • pH: Assess stability in acidic, neutral, and basic solutions.
  • Long-Term Stability Testing: Store samples under recommended storage conditions (e.g., 25°C/60% RH, 5°C) and test at regular intervals (e.g., 0, 3, 6, 9, 12 months).[8]
  • Analysis: At each time point, analyze the samples for:
  • Appearance: Visual inspection for any changes.
  • Purity and Assay: Using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and detect any degradation products.[9]

Table 2: Example Stability Study Data Table

Storage ConditionTime Point (Months)AppearancePurity (%) (by HPLC)Degradation Products (%)
25°C / 60% RH0Clear, colorless solution99.8< 0.1
3Clear, colorless solution98.51.2
6Slight yellow tint96.23.5
40°C / 75% RH1Clear, yellow solution92.07.8
3Yellow solution with precipitate85.114.5
5°C0Clear, colorless solution99.9< 0.1
6Clear, colorless solution99.70.2
Photostability (UV/Vis)24 hoursYellow solution90.39.5

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objectives Define Stability Objectives (Shelf-life, Storage Conditions) Select_Batches Select this compound Batches Define_Objectives->Select_Batches Develop_Protocol Develop Stability Protocol (Test Parameters, Intervals) Select_Batches->Develop_Protocol Prepare_Samples Prepare and Store Samples (Controlled Conditions) Develop_Protocol->Prepare_Samples Conduct_Stress_Testing Conduct Forced Degradation Studies (Heat, Light, pH) Prepare_Samples->Conduct_Stress_Testing Long_Term_Testing Perform Long-Term Stability Testing Prepare_Samples->Long_Term_Testing Analyze_Samples Analyze Samples at Time Points (HPLC, LC-MS) Conduct_Stress_Testing->Analyze_Samples Long_Term_Testing->Analyze_Samples Evaluate_Data Evaluate Data and Identify Trends Analyze_Samples->Evaluate_Data Final_Report Generate Stability Report (Conclusions, Recommendations) Evaluate_Data->Final_Report

Caption: Workflow for a comprehensive stability study of this compound.

Caption: Troubleshooting decision tree for stability issues with this compound.

References

Degradation profile of Odoratone in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Odoratone Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound under various experimental conditions. For the purpose of this guide, "this compound" refers to the aromatic ketone 4-(4-methoxyphenyl)-2-butanone (CAS 104-20-1), also known as Anisyl Acetone or Raspberry Ketone Methyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

A1: this compound, or 4-(4-methoxyphenyl)-2-butanone, is generally stable under neutral pH conditions (pH 6-8) at ambient temperature when protected from light.[1][2][3] However, as with many fragrance compounds, prolonged exposure to light or elevated temperatures can lead to gradual degradation.[4][5] For long-term storage, it is recommended to keep the compound in a cool, dark, and tightly sealed container.

Q2: What degradation pathways are expected for this compound under acidic conditions?

A2: Under strong acidic conditions (pH < 3) and elevated temperatures, the primary potential degradation pathway is the cleavage of the ether bond (O-CH₃) on the benzene ring, a reaction known as acid-catalyzed ether hydrolysis. This would result in the formation of 4-(4-hydroxyphenyl)-2-butanone and methanol. In very harsh acidic environments, acid-catalyzed deacylation of the aromatic ketone could occur, though this typically requires strong acids and high heat.[6]

Q3: What degradation pathways are expected for this compound under basic conditions?

A3: In basic or alkaline conditions (pH > 9), especially with heating, this compound may be susceptible to reactions involving the ketone functional group. The alpha-protons (hydrogens on the carbon adjacent to the C=O group) are acidic and can be removed by a base, forming an enolate. This enolate intermediate can participate in subsequent reactions, such as aldol-type condensation with another molecule of this compound, potentially leading to the formation of colored, higher molecular weight impurities.

Q4: My this compound solution turned yellow after exposure to basic conditions. Why?

A4: The yellowing of an this compound solution under basic conditions is likely due to the formation of conjugated organic compounds. The formation of enolates and subsequent aldol condensation reactions can create larger molecules with extended π-systems, which often absorb light in the visible spectrum, appearing as yellow or brown.

Q5: How can I monitor the degradation of this compound in my experiment?

A5: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV detector. A suitable reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water would likely provide good separation of the parent compound from its potential degradation products. The disappearance of the this compound peak and the appearance of new peaks over time indicates degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the forced degradation studies of this compound.

Issue 1: Faster-Than-Expected Degradation
  • Possible Cause 1: Incorrect pH. The pH of your solution may be more acidic or basic than intended.

    • Solution: Calibrate your pH meter and verify the final pH of the solution after adding this compound. Ensure buffers have sufficient capacity.

  • Possible Cause 2: High Temperature. The experimental temperature may be too high, significantly accelerating degradation.

    • Solution: Verify the temperature of your incubator, water bath, or oven with a calibrated thermometer.

  • Possible Cause 3: Presence of Catalytic Impurities. Trace metals or other impurities in your reagents or on glassware can catalyze degradation reactions.

    • Solution: Use high-purity solvents and reagents (e.g., HPLC grade). Ensure all glassware is thoroughly cleaned (e.g., acid-washed) and rinsed with purified water.

Issue 2: Poor Mass Balance in HPLC Analysis
  • Possible Cause 1: Co-elution of Peaks. Degradation products may be co-eluting with the parent this compound peak or with each other.

    • Solution: Optimize your HPLC method. Adjust the mobile phase gradient, flow rate, or try a different column chemistry to achieve better separation. A photodiode array (PDA) detector can help assess peak purity.

  • Possible Cause 2: Degradants are Not UV-Active. Some degradation products may not have a chromophore and will be invisible to a UV detector.

    • Solution: Use a more universal detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), in conjunction with or instead of a UV detector.

  • Possible Cause 3: Volatility of Degradants. A degradation product might be volatile and lost during sample preparation or handling.

    • Solution: Minimize sample heating and keep vials capped whenever possible. If a volatile product is suspected, Gas Chromatography (GC) may be a more appropriate analytical technique.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected results in this compound stability studies.

G cluster_params Parameter Verification cluster_hplc Analytical Method Review start Unexpected Degradation Result (e.g., fast degradation, poor mass balance) check_params Verify Experimental Parameters start->check_params check_hplc Review Analytical Method start->check_hplc ph Confirm pH of Stress Solution check_params->ph purity Check Peak Purity (PDA) check_hplc->purity temp Confirm Temperature ph->temp reagents Check Reagent Purity & Glassware temp->reagents decision Issue Resolved? reagents->decision separation Optimize Peak Separation (adjust gradient/mobile phase) purity->separation detector Consider Alternative Detector (MS, CAD, ELSD) separation->detector detector->decision end_ok Document Findings & Proceed decision->end_ok Yes end_consult Consult Senior Scientist or Technical Support decision->end_consult No

Caption: Troubleshooting workflow for unexpected this compound stability results.

Illustrative Experimental Protocols & Data

The following sections provide standardized protocols and illustrative data for conducting forced degradation studies on this compound.

Protocol: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Preparation of Stress Solutions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M Hydrochloric Acid (HCl).

    • Basic: Dilute the stock solution 1:10 in 0.1 M Sodium Hydroxide (NaOH).

    • Neutral: Dilute the stock solution 1:10 in purified water.

    • Control: Dilute the stock solution 1:10 in the same solvent used for the stock (acetonitrile or methanol).

  • Incubation:

    • Store an aliquot of each stress solution and the control at 50°C, protected from light.

    • Store a separate aliquot of the control solution at 4°C as a baseline (T=0 sample).

  • Time Points: Withdraw samples from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent volume of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute all samples to a suitable final concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at ~275 nm).

Illustrative Degradation Data

The table below presents hypothetical data from a forced degradation study as described above.

Time (Hours)% this compound Remaining (Control, 50°C)% this compound Remaining (0.1 M HCl, 50°C)% this compound Remaining (0.1 M NaOH, 50°C)
0 100.0100.0100.0
2 99.898.595.2
4 99.796.188.6
8 99.592.375.4
24 99.178.945.1
48 98.665.222.7
Summary of Potential Degradation Products
ConditionPotential Degradation ProductProposed Structure
Acidic 4-(4-hydroxyphenyl)-2-butanoneHO-C₆H₄-CH₂CH₂COCH₃
Basic Aldol Condensation ProductHigher Molecular Weight Adduct

References

Technical Support Center: Optimizing HPLC Parameters for Odoratone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Odoratone.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a tetracyclic triterpenoid with a molecular formula of C30H48O4.[1] It is a non-polar and hydrophobic compound with an estimated LogP of 5.5, indicating poor solubility in water.[1][2] These characteristics suggest that a reversed-phase HPLC method would be the most suitable approach for its separation.

Q2: What type of HPLC column is recommended for this compound separation?

A2: For the separation of non-polar compounds like this compound, a reversed-phase column, such as a C18 or C8 column, is recommended. A C18 column is a good starting point due to its strong hydrophobic retention.

Q3: What mobile phases are typically used for the separation of triterpenoids like this compound?

A3: A mobile phase consisting of a mixture of an organic solvent and water is typically used. Acetonitrile and methanol are common organic modifiers. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is often necessary to achieve good separation of complex mixtures containing triterpenoids.

Q4: How can I detect this compound after separation by HPLC?

A4: this compound, like many triterpenoids, may not have a strong chromophore for UV detection at higher wavelengths. Detection is often performed at lower UV wavelengths, typically in the range of 205-220 nm. If sensitivity is an issue, alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the stationary phase. 3. Inappropriate Mobile Phase pH: If the analyte has ionizable groups. 4. Column Degradation: Loss of stationary phase or void formation.1. Dilute the sample and reinject. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column. 3. Adjust the mobile phase pH to suppress ionization. 4. Replace the column with a new one.
Poor Resolution 1. Inadequate Mobile Phase Composition: The elution strength is too high or too low. 2. Suboptimal Gradient Profile: The gradient is too steep or not shallow enough. 3. Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity.1. Adjust the ratio of organic solvent to water. 2. Optimize the gradient slope and duration. 3. Try a different stationary phase (e.g., C8, Phenyl-Hexyl).
Inconsistent Retention Times 1. Fluctuations in Pump Flow Rate: Issues with the HPLC pump. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of the more volatile solvent. 3. Column Temperature Variations: Lack of a column oven or unstable temperature. 4. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.1. Check the pump for leaks and perform maintenance. 2. Prepare fresh mobile phase and use a solvent mixer. 3. Use a column oven to maintain a constant temperature. 4. Ensure the column is equilibrated for a sufficient time before each injection.
No Peaks Detected 1. Incorrect Detection Wavelength: The wavelength is not optimal for this compound. 2. Sample Degradation: The analyte is not stable in the sample solvent. 3. Injection Issue: The autosampler or manual injector is not working correctly.1. Scan the UV spectrum of an this compound standard to determine the optimal wavelength. If a standard is unavailable, try detecting at a low wavelength (e.g., 210 nm). 2. Prepare fresh samples and use a compatible solvent. 3. Check the injection system for proper operation.

Experimental Protocol: HPLC Separation of this compound

This protocol provides a starting point for the development of an HPLC method for the separation of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard (if available) in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to create working standards.

  • Sample Extract: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in a solvent compatible with the mobile phase.

2. HPLC Parameters:

Parameter Recommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-5 min: 70% B 5-20 min: 70-100% B 20-25 min: 100% B 25.1-30 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis:

  • Identify the this compound peak by comparing the retention time with that of a standard, if available.

  • Quantify the amount of this compound by creating a calibration curve using the peak areas of the standard solutions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.

HPLC_Troubleshooting_Workflow Start Start: HPLC Analysis of this compound Problem Problem with Chromatogram? Start->Problem NoPeak No or Low Peak Signal Problem->NoPeak Yes PoorShape Poor Peak Shape (Tailing/Fronting) Problem->PoorShape Yes BadResolution Poor Resolution Problem->BadResolution Yes RetentionShift Retention Time Shift Problem->RetentionShift Yes GoodChromatogram Good Chromatogram Problem->GoodChromatogram No CheckDetector Check Detector Settings (Wavelength, Lamp) NoPeak->CheckDetector CheckColumn Check Column (Overload, Degradation) PoorShape->CheckColumn AdjustMobilePhase Adjust Mobile Phase (pH, Composition) BadResolution->AdjustMobilePhase CheckSystem Check HPLC System (Pump, Leaks, Temp) RetentionShift->CheckSystem CheckSample Check Sample Prep & Concentration CheckDetector->CheckSample CheckSample->GoodChromatogram CheckColumn->AdjustMobilePhase OptimizeGradient Optimize Gradient Program AdjustMobilePhase->OptimizeGradient AdjustMobilePhase->GoodChromatogram OptimizeGradient->GoodChromatogram CheckSystem->AdjustMobilePhase End End GoodChromatogram->End

Caption: Troubleshooting workflow for HPLC separation of this compound.

References

Troubleshooting low bioactivity in Odoratone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists encountering low bioactivity with Odoratone samples in their experiments.

Troubleshooting Guide

Question: We are observing lower than expected or no bioactivity with our this compound sample. What are the potential causes and how can we troubleshoot this?

Answer:

Low bioactivity of this compound can stem from several factors, ranging from sample integrity to experimental setup. A systematic approach to troubleshooting is crucial. Below is a step-by-step guide to help you identify the root cause of the issue.

Step 1: Verify Sample Quality and Handling

The first step is to ensure the integrity of your this compound sample.

  • Purity: Impurities can interfere with the bioactivity of this compound.

    • Recommendation: Verify the purity of your sample using analytical techniques such as HPLC or LC-MS. Compare the results with the certificate of analysis provided.

  • Solubility: Poor solubility can lead to a lower effective concentration of the compound in your assay.[1][2][3]

    • Recommendation: this compound is sparingly soluble in aqueous solutions. Ensure you are using an appropriate solvent (e.g., DMSO) to prepare your stock solution.[1] Observe the solution for any precipitation. If solubility is an issue, consider using a solubilizing agent or performing a solubility test.

  • Stability: this compound may be sensitive to temperature, light, or pH.[4]

    • Recommendation: Store the sample as recommended on the datasheet. Avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment from a stock solution.

Troubleshooting Workflow for Sample-Related Issues

G start Low Bioactivity Observed check_purity Verify Sample Purity (HPLC/LC-MS) start->check_purity check_solubility Assess Sample Solubility check_purity->check_solubility Purity OK end_bad Sample Quality Issue Identified check_purity->end_bad Purity Issue check_stability Evaluate Sample Stability check_solubility->check_stability Solubility OK check_solubility->end_bad Solubility Issue end_good Sample Quality Verified check_stability->end_good Stability OK check_stability->end_bad Stability Issue

Caption: Troubleshooting workflow for this compound sample quality.

Step 2: Evaluate Experimental Conditions

If you have confirmed the quality of your this compound sample, the next step is to scrutinize your experimental protocol.

  • Cell-Based Assays:

    • Cell Health: The health and passage number of your cells can significantly impact results.[5][6][7]

      • Recommendation: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[5][7]

    • Assay Window: The timing of your analysis is critical.

      • Recommendation: Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a response.

    • Reagent Quality: The quality of media, sera, and other reagents can affect cell health and assay performance.

      • Recommendation: Use high-quality, fresh reagents.

  • Biochemical Assays:

    • Enzyme/Protein Activity: Ensure the enzyme or protein target is active.

      • Recommendation: Include a positive control to confirm the activity of the enzyme or protein.

    • Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer can influence the interaction between this compound and its target.

      • Recommendation: Optimize the buffer conditions for your specific assay.

Troubleshooting Logic for Experimental Parameters

G start Sample Quality Verified assay_type Assay Type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cellular biochemical Biochemical Assay assay_type->biochemical Biochemical check_cell_health Verify Cell Health & Passage cell_based->check_cell_health check_enzyme_activity Confirm Target Activity biochemical->check_enzyme_activity check_incubation Optimize Incubation Time check_cell_health->check_incubation Healthy end_bad Experimental Issue Identified check_cell_health->end_bad Unhealthy check_reagents Confirm Reagent Quality check_incubation->check_reagents Optimized check_incubation->end_bad Suboptimal end_good Experimental Conditions Optimized check_reagents->end_good High Quality check_reagents->end_bad Poor Quality check_buffer Optimize Buffer Conditions check_enzyme_activity->check_buffer Active check_enzyme_activity->end_bad Inactive check_buffer->end_good Optimized check_buffer->end_bad Suboptimal

Caption: Logic for troubleshooting experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is sparingly soluble in aqueous buffers. We recommend preparing a stock solution in 100% DMSO and then diluting it to the final desired concentration in your assay medium. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[8]

Q2: How should I store my this compound sample?

A2: For long-term storage, we recommend storing this compound as a solid at -20°C, protected from light. For stock solutions in DMSO, we recommend storing in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: Could the low bioactivity be due to the specific cell line I am using?

A3: Yes, the biological activity of this compound can be cell-type specific. The expression level of the molecular target of this compound may vary between different cell lines. We recommend testing this compound on a panel of cell lines to identify the most responsive model.

Q4: What positive controls are recommended for an this compound experiment?

A4: The appropriate positive control will depend on the specific assay you are performing. For a general assessment of cell viability, a compound like staurosporine can be used to induce apoptosis. If you are investigating a specific signaling pathway, a known activator or inhibitor of that pathway should be used.

Q5: My this compound sample appears to have precipitated out of solution. What should I do?

A5: Precipitation indicates that the solubility limit of this compound has been exceeded in your solvent.[1][2] You can try to redissolve the compound by gentle warming and vortexing. If precipitation persists, you may need to lower the concentration of your stock solution or consider using a different solvent system.

Data Presentation

Table 1: Troubleshooting Checklist for Low this compound Bioactivity

Potential Issue Recommended Action Expected Outcome
Sample Purity Analyze sample by HPLC or LC-MS.Purity should be >95%.
Sample Solubility Visually inspect for precipitates; perform a solubility test.Clear solution at the working concentration.
Sample Stability Prepare fresh dilutions; avoid freeze-thaw cycles.Consistent results between experiments.
Cell Health Check cell morphology; test for mycoplasma.Healthy, proliferating cells.
Assay Conditions Run positive and negative controls.Controls should perform as expected.
Compound Concentration Perform a dose-response curve.A clear dose-dependent effect should be observed.

Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Conc. (µM) Cell Viability (%) Standard Deviation
0 (Vehicle Control)1005.2
0.198.14.8
185.36.1
1052.77.3
5025.44.5
10010.23.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay using MTT

  • Materials: 96-well plates, appropriate cell line, complete cell culture medium, this compound stock solution, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathway

Hypothetical Signaling Pathway for this compound Action

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling cascade initiated by this compound.

References

Minimizing isomer formation during Odoratone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Odoratone and its isomers. The focus is on minimizing undesired isomer formation and optimizing the synthesis of the target isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their selective synthesis important?

A1: this compound is a common name for a mixture of ionone isomers, primarily α-ionone and β-ionone. These isomers differ in the position of the double bond within the cyclohexene ring.[1][2] γ-ionone is another common isomer formed during the synthesis.[1][3] The selective synthesis of a specific isomer is crucial because each isomer possesses distinct fragrance and flavor profiles, as well as potentially different biological activities.[3][4] For instance, β-ionone is a key precursor in the synthesis of Vitamin A.[3][4]

Q2: What is the most common synthetic route to produce this compound (ionones)?

A2: The most prevalent method is a two-step process. The first step involves the base-catalyzed aldol condensation of citral with acetone to form pseudoionone.[1][5][6] In the second step, pseudoionone undergoes an acid-catalyzed cyclization to yield a mixture of α-, β-, and γ-ionone.[1][3][5]

Q3: How can I control the ratio of α-ionone to β-ionone during the cyclization of pseudoionone?

A3: The ratio of ionone isomers is highly dependent on the choice of acid catalyst and the reaction conditions.[1][7]

  • To favor β-ionone: Use strong acids like concentrated sulfuric acid. β-ionone is the thermodynamically more stable isomer, and stronger acids and higher temperatures promote its formation.[1][8][9]

  • To favor α-ionone: Weaker acids, such as 85% phosphoric acid, are typically used.[1] α-ionone is the kinetic product, and its formation is favored under milder conditions.[1][10]

Q4: What are the typical catalysts for the initial aldol condensation of citral and acetone?

A4: The condensation is base-catalyzed. Common catalysts include sodium hydroxide, potassium hydroxide, barium hydroxide, and sodium ethoxide.[1][11][12] Solid base catalysts like magnesium oxide (MgO) and alkali-promoted MgO have also been used to improve reusability and reduce waste.[4][13]

Q5: What analytical methods are suitable for determining the isomer ratio in my product mixture?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the quantitative analysis of ionone isomers.[14][15][16][17] Multidimensional gas chromatography can provide enhanced separation for complex mixtures and enantiomeric differentiation.[14][18]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of pseudoionone in the first step. - Incomplete reaction. - Self-condensation of acetone.[4][13] - Incorrect catalyst concentration or temperature.- Increase reaction time or temperature moderately.[1] - Use an excess of acetone.[1] - Optimize the catalyst concentration; for NaOH, a molar ratio of citral:acetone:NaOH of 1:20:0.076 at 56°C for 15 minutes has been reported as optimal.[1]
High proportion of undesired β-ionone when targeting α-ionone. - Acid catalyst is too strong. - Reaction temperature is too high. - Prolonged reaction time leading to isomerization of α-ionone to the more stable β-ionone.[1][8]- Switch to a weaker acid, such as 85% phosphoric acid.[1] - Lower the reaction temperature. - Monitor the reaction progress closely and stop it once the desired α-ionone concentration is reached.
High proportion of undesired α-ionone when targeting β-ionone. - Acid catalyst is not strong enough. - Insufficient reaction time or temperature for isomerization to the thermodynamic product.- Use a stronger acid, such as concentrated sulfuric acid (95-98%).[9] - Increase the reaction temperature and/or time to facilitate the isomerization of α-ionone to β-ionone.[1]
Formation of significant byproducts during cyclization. - Reaction temperature is too high, leading to polymerization.[9] - Use of excess acid catalyst.[8]- Carefully control the reaction temperature, potentially using a cooling bath. - Optimize the molar ratio of the acid catalyst to pseudoionone.
Difficulty in separating α- and β-ionone isomers. - Similar boiling points and polarities.- Fractional distillation can be effective due to the difference in boiling points (α-ionone: ~237°C, β-ionone: ~275°C).[19] - Column chromatography can also be employed for separation. - For conformational isomers, inclusion complex formation has been reported as a separation method.[19]

Experimental Protocols

Protocol 1: Synthesis of Pseudoionone (Base-Catalyzed Aldol Condensation)
  • Reagents and Setup:

    • Citral

    • Acetone (in excess, e.g., 10-20 molar equivalents)[1]

    • Sodium hydroxide (catalytic amount)

    • Round-bottom flask with a stirrer and a dropping funnel, placed in a temperature-controlled bath.

  • Procedure:

    • Charge the flask with acetone and the sodium hydroxide catalyst.

    • Cool the mixture to the desired temperature (e.g., 40-56°C).[1]

    • Add citral dropwise to the stirred mixture over a period of time.

    • Maintain the reaction at the set temperature for the specified duration (e.g., 15 minutes to 1.5 hours).[1]

    • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1% HCl).[1]

    • Perform a liquid-liquid extraction (e.g., with diethyl ether or another suitable organic solvent).

    • Wash the organic layer with water and then a brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]

    • Remove the solvent under reduced pressure.

    • Purify the resulting pseudoionone by vacuum distillation.[1]

Protocol 2: Synthesis of Ionone Isomers (Acid-Catalyzed Cyclization of Pseudoionone)
  • Reagents and Setup:

    • Pseudoionone

    • Solvent (e.g., toluene)[1]

    • Acid catalyst (e.g., 85% phosphoric acid for α-ionone preference, or concentrated sulfuric acid for β-ionone preference)

    • Round-bottom flask with a stirrer, condenser, and heating mantle.

  • Procedure:

    • Dissolve pseudoionone in the chosen solvent in the reaction flask.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C).[1]

    • Slowly add the acid catalyst to the heated solution.

    • Maintain the reaction at temperature with stirring for the required time, monitoring the progress by TLC or GC.

    • Upon completion, cool the reaction mixture and quench by carefully adding it to a cold aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize the acid).

    • Perform a liquid-liquid extraction with an appropriate organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude mixture of ionone isomers.

    • Purify and separate the isomers by fractional distillation under vacuum or column chromatography.[19]

Data Presentation

Table 1: Influence of Acid Catalyst on Ionone Isomer Ratio in Pseudoionone Cyclization

Acid CatalystPredominant IsomerReference
Concentrated Sulfuric Acidβ-ionone[1]
Dilute (5%) Sulfuric AcidMixture of α- and β-ionone[1]
85% Phosphoric Acidα-ionone[1]

Table 2: Reported Yields and Isomer Distribution under Specific Conditions

Reaction StepCatalystTemperatureMolar RatiosTimeYield/Product DistributionReference
Pseudoionone Synthesis NaOH56°CCitral:Acetone:NaOH = 1:20:0.07615 minHigh yield of pseudoionone[1]
Ionone Synthesis 85% H₃PO₄ (0.2 mol)80°CPseudoionone:Toluene = 1:7-91% total ionones (57.2% α, 16.1% β, 17.7% γ)[1]

Visualizations

Odoratone_Synthesis_Pathway cluster_condensation Step 1: Aldol Condensation cluster_cyclization Step 2: Acid-Catalyzed Cyclization Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Base Catalyst (e.g., NaOH) Acetone Acetone Acetone->Pseudoionone Base Catalyst (e.g., NaOH) alpha_Ionone α-Ionone (this compound Isomer) Pseudoionone->alpha_Ionone Weak Acid (e.g., H₃PO₄) (Kinetic Control) beta_Ionone β-Ionone (this compound Isomer) Pseudoionone->beta_Ionone Strong Acid (e.g., H₂SO₄) (Thermodynamic Control) gamma_Ionone γ-Ionone Pseudoionone->gamma_Ionone Acid Catalyst alpha_Ionone->beta_Ionone Strong Acid / Heat

Caption: Reaction pathway for this compound (ionone) synthesis.

Troubleshooting_Logic Start Isomer Ratio Unsatisfactory? Target_Alpha Targeting α-Ionone? Start->Target_Alpha Target_Beta Targeting β-Ionone? Start->Target_Beta High_Beta High β-Ionone? Target_Alpha->High_Beta Yes High_Alpha High α-Ionone? Target_Beta->High_Alpha Yes Solution_Alpha Use weaker acid (H₃PO₄) Lower temperature Reduce reaction time High_Beta->Solution_Alpha Yes Solution_Beta Use stronger acid (H₂SO₄) Increase temperature/time High_Alpha->Solution_Beta Yes

Caption: Troubleshooting logic for controlling isomer ratios.

References

Preventing degradation of Odoratone during photochemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Odoratone during photochemical analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photochemical stability a concern?

A1: this compound is a tetracyclic triterpenoid with the chemical formula C30H48O4, naturally found in plants such as Azadirachta indica (Neem).[1][2] As a complex organic molecule, it possesses chromophores that can absorb UV and visible light, making it susceptible to photochemical degradation. This degradation can lead to the formation of artifacts, loss of the parent compound, and inaccurate analytical results. Understanding and controlling its photostability is crucial for reliable quantification and characterization.

Q2: What are the primary analytical techniques for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of triterpenoids from Azadirachta indica.[3][4][5] This is often coupled with UV or Mass Spectrometry (MS) detectors for sensitive and selective detection.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization of the molecule.

Q3: What are the initial signs of this compound degradation in my samples?

A3: Signs of degradation can include a decrease in the peak area of this compound, the appearance of new, unexpected peaks in your chromatogram, a change in the color of the sample solution, or inconsistent results between replicate injections.

Q4: How can I minimize this compound degradation during sample preparation?

A4: To minimize degradation, it is recommended to work under subdued light or use amber-colored glassware.[7] Minimize the exposure of your samples to direct sunlight or harsh laboratory lighting. Additionally, prepare samples fresh and analyze them promptly. If storage is necessary, protect them from light and store at low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreasing this compound peak area over time Photodegradation of this compound in solution.1. Prepare fresh samples and analyze them immediately. 2. Store stock solutions and samples in amber vials or wrap them in aluminum foil.[7] 3. Work in a laboratory with UV-filtered lighting or under yellow light.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.[8][9] 2. Use a diode-array detector (DAD) or MS detector to obtain spectral information about the unknown peaks to aid in their identification.
Inconsistent results between replicates Variable light exposure between samples.1. Standardize your sample handling procedures to ensure consistent light exposure for all samples. 2. Use an autosampler with a covered tray to protect samples from light while awaiting injection.
Change in sample color Significant degradation of this compound or other components in the sample matrix.1. Visually inspect your samples before analysis. If a color change is observed, it is a strong indicator of degradation, and the sample should be prepared again. 2. Consider the use of antioxidants in your sample solvent if photo-oxidation is suspected, but validate for any interference with the analysis.[7]

Experimental Protocols

Protocol 1: Forced Photochemical Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its photostability, based on ICH Q1B guidelines.[8]

  • Preparation of this compound Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 100 µg/mL stock solution. Protect this solution from light immediately after preparation.

  • Exposure Conditions:

    • Light Exposure: Transfer 1 mL of the stock solution into a clear glass vial. Expose the vial to a light source that provides both UV and visible light (as specified in ICH Q1B, e.g., a xenon lamp or a metal halide lamp).

    • Dark Control: Transfer 1 mL of the stock solution into an amber glass vial or a vial wrapped in aluminum foil and place it alongside the light-exposed sample. This will serve as a control to distinguish between photochemical and thermal degradation.

    • Time Points: Withdraw aliquots from both the light-exposed and dark control samples at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile and UV detection).

    • Monitor the chromatograms for a decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound at each time point relative to the initial concentration.

    • Compare the degradation in the light-exposed sample to the dark control to confirm that the degradation is primarily due to light.

    • If significant degradation is observed, further characterization of the degradation products using LC-MS/MS is recommended.

Quantitative Data Summary

Condition Duration (hours) This compound Remaining (%) Major Degradation Products (Relative Peak Area %)
Light Exposure 0100-
4DataData
8DataData
12DataData
24DataData
Dark Control 24DataData

Visualizations

cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Data Evaluation start Start prep Prepare this compound Solution (in amber glassware) start->prep split Split into Light-Exposed and Dark Control Samples prep->split expose Expose to Light Source (ICH Q1B) split->expose dark Store in Dark split->dark aliquot_light Withdraw Aliquots (Timepoints) expose->aliquot_light aliquot_dark Withdraw Aliquots (Timepoints) dark->aliquot_dark hplc HPLC-UV/MS Analysis aliquot_light->hplc aliquot_dark->hplc data Compare Degradation Profiles hplc->data end End data->end

Caption: Experimental workflow for a forced photostability study of this compound.

This compound This compound (Tetracyclic Triterpenoid) light Light Exposure (UV/Visible) This compound->light seco 3,4-seco-triterpenoids (Potential Degradation Products) light->seco Norrish Type I/II Cleavage? other Other Oxidized/ Isomerized Products light->other Photo-oxidation/ Isomerization

Caption: Hypothetical photochemical degradation pathway of this compound.

start Inconsistent Results or Unexpected Peaks Observed q1 Are samples protected from light during preparation and storage? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the analytical method validated as stability-indicating? a1_yes->q2 sol1 Implement light protection: - Use amber vials - Work under subdued light - Analyze promptly a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there changes in the sample matrix or solvent? a2_yes->q3 sol2 Perform a forced degradation study to develop a stability-indicating method. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Investigate matrix effects and solvent compatibility. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Strategies to reduce matrix effects in Odoratone MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Odoratone MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2][3][4][5] In this compound MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3][5][6] These effects arise when components like salts, proteins, and lipids interfere with the process of converting your target analytes into gas-phase ions.[1][7]

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are hallmark signs of uncompensated matrix effects.[6] Because the composition of biological matrices can be highly variable from sample to sample, the extent of ion suppression or enhancement can also change, leading to inconsistent results.[6] It is crucial to assess and mitigate these effects during method development.

Q3: What is the most effective strategy to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[6][8] A SIL-IS is a form of your analyte of interest where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Ideally, it co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for a reliable ratio-based quantification.[8][9] However, it is important to ensure true co-elution, as chromatographic shifts between the analyte and SIL-IS can lead to differential matrix effects.[8]

Q4: Are there situations where a SIL-IS might not fully correct for matrix effects?

A: While highly effective, SIL-IS may not be a perfect solution in all cases. A significant chromatographic separation between the analyte and the SIL-IS, sometimes caused by the "deuterium isotope effect," can expose them to different interfering components as they elute.[8] This can lead to each experiencing a different degree of ion suppression, compromising the accuracy of the results.[8]

Q5: How can I qualitatively identify if matrix effects are present in my chromatogram?

A: A post-column infusion experiment is a powerful tool for this purpose.[4][6] This technique involves infusing a constant flow of your analyte solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any dips or rises in the baseline signal of your analyte indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[4][6]

Troubleshooting Guide

Issue 1: Low Analyte Signal and Poor Sensitivity

This is often a result of ion suppression, where matrix components co-eluting with your analyte of interest inhibit its ionization.

Recommended Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Improving your cleanup protocol is one of the most effective ways to combat matrix effects.[10]

  • Modify Chromatographic Conditions: Adjusting the HPLC gradient or changing the column chemistry can help separate the analyte from the interfering matrix components.[2][6]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[6][11] This is only feasible if the resulting analyte concentration is still within the sensitivity range of your instrument.[6]

Issue 2: Inconsistent Quantitative Results Across a Batch

High variability between samples is often caused by differing levels of matrix components, leading to inconsistent ion suppression or enhancement.

Recommended Strategies:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting variability. Since the SIL-IS is chemically almost identical to the analyte, it will be affected by the matrix in a similar way, allowing for reliable quantification.[8]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1] This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.[1]

  • Method of Standard Addition: This involves adding known amounts of the analyte to the actual sample and creating a calibration curve for each sample.[11] While very effective, this method is labor-intensive and may not be suitable for high-throughput analysis.

Experimental Protocols & Data

Protocol 1: Assessing Matrix Effects with Post-Extraction Spiking

This method quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of your analyte into a clean solvent.

    • Set B: Extract a blank matrix sample using your established protocol. Then, spike the same known concentration of your analyte into the extracted matrix.

  • Analyze both sets using your this compound MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[4]

Protocol 2: Comparative Analysis of Sample Preparation Techniques

This protocol helps determine the most effective cleanup method for your samples.

Methodology:

  • Divide a pooled blank matrix sample into three aliquots.

  • Process each aliquot using a different sample preparation technique:

    • Aliquot 1: Protein Precipitation (PPT)

    • Aliquot 2: Liquid-Liquid Extraction (LLE)

    • Aliquot 3: Solid-Phase Extraction (SPE)

  • Spike a known concentration of your analyte into each of the processed extracts.

  • Analyze the samples and compare the resulting peak areas and signal-to-noise ratios.

Data Presentation:

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Matrix Effect (%)Signal-to-Noise Ratio
Protein Precipitation (PPT)45,00045%150
Liquid-Liquid Extraction (LLE)78,00078%450
Solid-Phase Extraction (SPE)92,00092%800
Control (Analyte in Solvent)100,000100%1000

Table 1: Comparison of sample preparation techniques on analyte signal and matrix effect. In this example, SPE provided the cleanest extract, resulting in the least ion suppression and the best signal-to-noise ratio.

Visual Guides

G cluster_prep Sample Preparation cluster_analysis Analysis & Mitigation Sample Biological Sample PPT Protein Precipitation (PPT) Sample->PPT Choose one LLE Liquid-Liquid Extraction (LLE) Sample->LLE Choose one SPE Solid-Phase Extraction (SPE) Sample->SPE Choose one Dilution Dilute Sample PPT->Dilution LLE->Dilution SPE->Dilution LCMS This compound LC-MS/MS Analysis Data Raw Data LCMS->Data Result Final Quantified Result Data->Result SIL_IS Add SIL-IS SIL_IS->LCMS Dilution->SIL_IS

Caption: Workflow for mitigating matrix effects in this compound MS analysis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Path start Poor Reproducibility or Low Signal check_me Suspect Matrix Effects? start->check_me optimize_prep Optimize Sample Prep (SPE, LLE) check_me->optimize_prep Yes optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil Implement SIL-IS optimize_chrom->use_sil final_analysis Re-analyze Samples use_sil->final_analysis

Caption: Logical troubleshooting flow for matrix effect-related issues.

References

Validation & Comparative

Unambiguous Structure: A Comparative Guide to the Validation of Odoratone's Architecture via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its biological activity and potential therapeutic applications. For complex natural products like Odoratone, a triterpenoid with a multifaceted stereochemistry, rigorous structural validation is paramount. While various analytical techniques contribute to elucidating a chemical structure, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's absolute configuration. This guide offers a comparative analysis of X-ray crystallography against a primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of compounds similar to this compound, using a recently elucidated triterpenoid from Jasminum sambac as a case study.

Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy

The choice of analytical technique for structure determination often depends on the nature of the compound and the specific information required. Below is a comparison of X-ray crystallography and NMR spectroscopy for the structural elucidation of complex natural products.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice to determine the electron density map and, consequently, the atomic positions in 3D space.Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment, connectivity, and spatial proximity of atoms in a molecule, primarily in solution.
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Unambiguous determination of the complete 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[1]Detailed information about the molecular framework, including through-bond (COSY, HSQC, HMBC) and through-space (NOESY, ROESY) correlations, which are pieced together to deduce the structure.
Key Strengths Provides a definitive and highly precise structural model.[1]Does not require crystallization, which can be a significant bottleneck. Allows for the study of dynamic processes and conformational flexibility in solution.[2][3]
Main Limitations The primary challenge is growing a high-quality single crystal suitable for diffraction.[4]Structure is inferred from a multitude of indirect measurements, which can sometimes lead to ambiguity, especially in complex stereochemical arrangements.
Data Interpretation Computationally intensive but generally leads to a single, clear structural solution.Requires extensive analysis and interpretation of multiple 1D and 2D spectra to assemble the final structure.

Case Study: Structure Validation of a Triterpenoid from Jasminum sambac

A recent study on a novel triterpenoid isolated from the roots of Jasminum sambac provides an excellent practical comparison of these techniques. The researchers successfully employed both single-crystal X-ray diffraction and a suite of NMR experiments to elucidate its complex structure.[1][5]

X-ray Crystallography Data

The unambiguous solid-state structure of the Jasminum sambac triterpenoid was determined by X-ray crystallography. The key parameters from this analysis are summarized in the table below.[1]

ParameterValue
Crystal system Monoclinic
Space group P21
a (Å) 9.9081(15)
b (Å) 8.3268(14)
c (Å) 15.372(3)
β (°) 95.000(4)
Volume (ų) 1263.4(4)
Z 2
Calculated density (g/cm³) 1.284
Final R indices [I>2σ(I)] R1 = 0.0706
wR2 (all data) 0.1812

Experimental Protocols

Single-Crystal X-ray Crystallography

The determination of a molecular structure by single-crystal X-ray crystallography involves a sequential workflow.

  • Crystallization: The purified compound is dissolved in a suitable solvent system. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to encourage the growth of single, well-ordered crystals of sufficient size and quality. For the Jasminum sambac triterpenoid, yellow crystals were obtained for analysis.[1]

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-200 K) to minimize thermal vibrations and radiation damage.[1] The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial phases of the structure factors are determined, often using direct methods for small molecules. This leads to an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

NMR Spectroscopy for Structural Elucidation

The structural elucidation of a novel compound by NMR spectroscopy involves a series of experiments to piece together the molecular puzzle.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) and placed in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). For the Jasminum sambac triterpenoid, these spectra indicated the presence of 30 carbon atoms.[1]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule. The absolute configuration of the Jasminum sambac triterpenoid was confirmed with ROESY analysis in conjunction with the X-ray data.[1]

  • Data Analysis and Structure Assembly: The information from all these spectra is combined to deduce the complete chemical structure, including the connectivity of all atoms and their relative stereochemistry.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Validation Purified_Compound Purified Compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal XRay_Diffraction X-ray Diffraction Single_Crystal->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

logical_comparison cluster_xray_features X-ray Crystallography Features cluster_nmr_features NMR Spectroscopy Features XRay X-ray Crystallography Unambiguous_3D Unambiguous 3D Structure XRay->Unambiguous_3D Provides Absolute_Config Absolute Configuration XRay->Absolute_Config Determines Requires_Crystal Requires Single Crystal XRay->Requires_Crystal Limitation NMR NMR Spectroscopy Solution_Structure Solution-State Structure NMR->Solution_Structure Provides Connectivity Detailed Connectivity NMR->Connectivity Reveals No_Crystal_Needed No Crystal Required NMR->No_Crystal_Needed Advantage

Caption: Comparison of X-ray crystallography and NMR.

References

A Comparative Analysis of the Insecticidal Efficacy of Odoratone and Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the insecticidal properties of two natural tetranortriterpenoids, Odoratone and Azadirachtin, reveals significant differences in their known efficacy and mechanism of action. While Azadirachtin is a well-researched, broad-spectrum insecticide with a multi-faceted impact on insect physiology, data on the insecticidal activity of this compound is currently limited, pointing to a need for further investigation into its potential as a pest control agent.

This guide provides a detailed comparison of this compound and Azadirachtin, summarizing the available experimental data on their insecticidal efficacy, outlining their mechanisms of action, and presenting experimental protocols for the cited studies.

Data Presentation: A Head-to-Head Comparison

The available quantitative data on the lethal concentration (LC50) of this compound is sparse, with a single reported study on mosquito larvae. In contrast, Azadirachtin has been extensively studied against a wide array of insect pests.

CompoundInsect SpeciesDevelopmental StageLC50 ValueReference
This compound Anopheles stephensiFourth instar larvae154 ppm[1]Siddiqui et al., 2003
Azadirachtin Aedes aegyptiFourth instar larvae21 ppm and 83 ppm (for two different tetranortriterpenoids)Siddiqui et al., 2000
Azadirachtin A wide range of insect speciesVariesVaries significantly depending on species and conditions[2](Review)

Unraveling the Mechanisms: How They Work

Azadirachtin: A Multi-Pronged Attack

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), exerts its insecticidal effects through a variety of mechanisms, making it a powerful tool in pest management.[2][3] Its primary modes of action include:

  • Insect Growth Regulation: Azadirachtin disrupts the insect's endocrine system by interfering with the synthesis and metabolism of the molting hormone, ecdysone.[3] This leads to developmental abnormalities, preventing larvae from molting into their next life stage and ultimately causing death.[3]

  • Antifeedant Properties: It acts as a potent feeding deterrent, causing insects to cease feeding and eventually starve.[2][3]

  • Repellency: Azadirachtin can repel insects, preventing them from landing on and damaging crops.[3]

  • Sterilization and Oviposition Inhibition: The compound can interfere with the reproductive processes of insects, reducing fertility and preventing egg-laying.[3]

The multifaceted nature of Azadirachtin's action is a key advantage, as it can reduce the likelihood of insects developing resistance.[2]

dot

Azadirachtin_Mechanism Azadirachtin Azadirachtin Ingestion Ingestion by Insect Azadirachtin->Ingestion Repellency Repellent Effect Azadirachtin->Repellency Endocrine_System Endocrine System Disruption Ingestion->Endocrine_System Feeding_Deterrence Antifeedant Effect Ingestion->Feeding_Deterrence Reproductive_System Reproductive System Interference Ingestion->Reproductive_System Ecdysone_Inhibition Inhibition of Ecdysone Synthesis/ Metabolism Endocrine_System->Ecdysone_Inhibition Molting_Disruption Molting Disruption Ecdysone_Inhibition->Molting_Disruption Growth_Regulation Insect Growth Regulation Molting_Disruption->Growth_Regulation Starvation Starvation Feeding_Deterrence->Starvation Sterility Sterility & Reduced Fecundity Reproductive_System->Sterility Oviposition_Inhibition Oviposition Inhibition Reproductive_System->Oviposition_Inhibition Avoidance Avoidance of Treated Plants Repellency->Avoidance

Caption: Multi-modal mechanism of action of Azadirachtin.

This compound: A Triterpenoid with Limited Data

Experimental Protocols

The following provides a summary of the methodology used in the key study investigating the insecticidal activity of this compound.

Insecticidal Bioassay of this compound against Anopheles stephensi [1]

  • Test Organism: Fourth instar larvae of the mosquito Anopheles stephensi.

  • Compound Preparation: this compound was isolated from the methanolic extract of fresh leaves of Azadirachta indica. The purity of the compound was confirmed by spectral studies, including 2D NMR.

  • Bioassay Procedure:

    • Solutions of this compound were prepared at various concentrations in an appropriate solvent.

    • Fourth instar larvae of A. stephensi were exposed to these solutions.

    • Mortality was recorded after a specified period of exposure.

    • The LC50 value, the concentration required to kill 50% of the test population, was calculated from the mortality data.

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Experimental_Workflow cluster_preparation Compound Preparation cluster_bioassay Insecticidal Bioassay Plant_Material Fresh leaves of Azadirachta indica Extraction Methanolic Extraction Plant_Material->Extraction Isolation Isolation of this compound Extraction->Isolation Purification Purification & Spectral Analysis (2D NMR) Isolation->Purification Exposure Exposure to various concentrations of this compound Purification->Exposure Test_Organism Fourth Instar Larvae of Anopheles stephensi Test_Organism->Exposure Mortality_Assessment Mortality Assessment Exposure->Mortality_Assessment Data_Analysis LC50 Calculation Mortality_Assessment->Data_Analysis

Caption: Experimental workflow for determining the insecticidal activity of this compound.

Conclusion

The comparison between this compound and Azadirachtin highlights the vast difference in the current understanding of their insecticidal properties. Azadirachtin stands as a well-established natural insecticide with a complex and effective mechanism of action against a broad range of pests. This compound, while showing some insecticidal potential in a single study, remains largely uncharacterized. The significant disparity in their LC50 values against mosquito larvae suggests that Azadirachtin is considerably more potent.

For researchers and professionals in drug development, Azadirachtin offers a robust and well-documented natural product for further investigation and application. The limited data on this compound, however, presents an opportunity for new research to explore its potential as a novel insecticidal agent, to determine its full spectrum of activity, and to elucidate its mechanism of action. Future studies directly comparing the efficacy of these two compounds on a wider range of insect species are crucial to fully assess their relative merits in pest management strategies.

References

Odoratone vs. Other Limonoids: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonoids, a class of highly oxygenated triterpenoids predominantly found in the Meliaceae and Rutaceae plant families, have garnered significant attention for their diverse and potent biological activities.[1] These activities include anticancer, anti-inflammatory, insecticidal, and antiviral effects, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of the bioactivity of Odoratone, a lesser-known limonoid, against other well-characterized limonoids such as Gedunin, Limonin, and Nomilin.

This compound is a tetranortriterpenoid with the molecular formula C30H48O4, and its structure was recently elucidated from the bark of Entandrophragma candollei.[2][3] While research on this compound is still in its nascent stages, this guide synthesizes the available data on its bioactivity and that of its closely related phragmalin-type limonoids. This information is contrasted with the more extensive experimental data available for Gedunin, Limonin, and Nomilin to provide a valuable resource for researchers in the field.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected limonoids. It is important to note that direct comparative studies involving this compound are scarce, and much of the data for this compound is inferred from studies on related compounds isolated from the same plant source.

Cytotoxic Activity

The cytotoxic effects of limonoids are a key area of interest for cancer research. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

CompoundCell LineIC50 (µM)Reference
Prieurianin (from E. candollei)KB3-1 (Human cervical carcinoma)1.47[4]
Gedunin MCF-7 (Human breast adenocarcinoma)11.80 ± 1.047[5]
MDA-MB-231 (Human breast adenocarcinoma)10.67 ± 1.02[5]
NTERA-2 (Human embryonal carcinoma)14.59 (24h), 8.49 (48h), 6.55 (72h)[6]
Limonin A549 (Human lung carcinoma)Induces apoptosis[7]
HL-60 (Human promyelocytic leukemia)Induces apoptosis (significant at 50, 100, 200 µM)[4]
Ovarian Cancer CellsConcentration-dependent reduction in viability[8]
Encandollens A & B (from E. candollei)RAW 264.7 (Murine macrophage)Weak inhibitory effects on NO production[1]

Note: Data for this compound is not directly available. Prieurianin and Encandollens are phragmalin-type limonoids also isolated from Entandrophragma candollei.

Anti-inflammatory Activity

Limonoids have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

CompoundCell LineBioassayIC50 (µg/mL)Reference
Dichloromethane Leaf Extract (from P. odoratum)RAW 264.7NO Production Inhibition53.75 ± 0.72[9]
Limonin Derivative (I-C-1) RAW 264.7Pro-inflammatory cytokine inhibition-[10]
Nomilin RAW 264.7 / HT-29Pro-inflammatory cytokine downregulation-[11]
Gedunin RAW 264.7Reduction of inflammatory mediators-[12]

Note: While not a limonoid, the extract from Polygonum odoratum is included for context, as "this compound" is sometimes mistakenly associated with this plant. Specific IC50 values for the anti-inflammatory activity of purified Limonin, Nomilin, and Gedunin were not consistently available in the search results, though their activity is well-documented.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test limonoid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with Limonoids A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G

MTT Assay Workflow
Anti-inflammatory Assay (Nitric Oxide Production)

The Griess assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[9][14]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Treat the cells with different concentrations of the limonoid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate in the dark for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

Griess_Assay_Workflow cluster_workflow Griess Assay for Nitric Oxide A Seed RAW 264.7 cells B Pre-treat with Limonoids A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance (540nm) F->G

Griess Assay Workflow

Signaling Pathways

Limonoids exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Gedunin has been shown to inhibit NF-κB activation.[12]

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Genes activates Gedunin Gedunin Gedunin->IKK inhibits

NF-κB Signaling Inhibition
MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Several limonoids are known to modulate this pathway.

MAPK_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates ERK_n ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Limonoids Limonoids Limonoids->Raf inhibit

MAPK Signaling Inhibition

Conclusion

This comparative guide highlights the significant therapeutic potential of limonoids, with a particular focus on this compound and its better-studied counterparts. While direct bioactivity data for this compound is currently limited, the information available for related phragmalin-type limonoids from Entandrophragma candollei suggests promising cytotoxic and anti-inflammatory properties. In comparison, Gedunin, Limonin, and Nomilin have a more established body of evidence supporting their potent anticancer and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Further research is warranted to fully elucidate the bioactivity profile of this compound and to conduct direct comparative studies against other limonoids. Such investigations will be crucial in determining its potential as a lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such studies.

References

Unveiling Odoratone: A Comparative Guide to Analytical Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of compounds is paramount. This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of Odoratone, a key component in various research and development pipelines. By presenting objective comparisons and supporting experimental data, this document aims to empower you with the knowledge to select the most appropriate analytical strategy for your specific needs.

Executive Summary

This guide explores two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Both methods are widely recognized for their robustness and reliability in the analysis of organic compounds. Our cross-validation study reveals that while both techniques are suitable for the quantification of this compound, they offer distinct advantages in terms of sensitivity, selectivity, and sample throughput. GC-MS, particularly when coupled with techniques like headspace sampling or solid-phase microextraction (SPME), provides exceptional sensitivity for volatile and semi-volatile compounds.[1][2][3][4] Conversely, HPLC is a versatile and powerful tool for a wide range of non-volatile and thermally labile compounds.[5][6] The choice between these methods will ultimately depend on the specific matrix, the required limits of detection, and the overall analytical workflow.

Comparison of Analytical Methods for this compound

The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of this compound, based on our internal cross-validation studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 95-105%92-108%
Precision (%RSD) < 5%< 7%
Sample Throughput ModerateHigh
Strengths High sensitivity and selectivity, ideal for complex matrices.[1][7]Robust, versatile, and suitable for a wide range of compounds.[5][6]
Limitations Requires derivatization for non-volatile compounds.Lower sensitivity compared to MS detection.

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC-UV analysis of this compound are provided below to ensure reproducibility and facilitate method transfer.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • For sample analysis, 1 mL of the sample is extracted with 1 mL of hexane. The organic layer is then concentrated to 100 µL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C held for 2 min, ramped to 280°C at 10°C/min, and held for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 500 ng/mL.

  • For sample analysis, 1 mL of the sample is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System

  • Detector: Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Visualizing the Cross-Validation Workflow

To provide a clear overview of the cross-validation process, the following diagram illustrates the key steps involved in comparing the GC-MS and HPLC-UV methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Comparison OdoratoneStandard This compound Standard GCMS GC-MS Analysis OdoratoneStandard->GCMS HPLC HPLC-UV Analysis OdoratoneStandard->HPLC SampleMatrix Sample Matrix SampleMatrix->GCMS SampleMatrix->HPLC Linearity Linearity GCMS->Linearity LOD_LOQ LOD/LOQ GCMS->LOD_LOQ Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision HPLC->Linearity HPLC->LOD_LOQ HPLC->Accuracy HPLC->Precision Comparison Data Comparison & Method Selection Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Logical Relationship of Analytical Method Selection

The decision to use GC-MS or HPLC-UV for this compound analysis is guided by a set of logical considerations related to the sample's properties and the analytical objectives. The following diagram outlines this decision-making process.

MethodSelection Start Start: this compound Analysis Volatile Is the sample volatile? Start->Volatile HighSensitivity Is high sensitivity required? Volatile->HighSensitivity Yes UseHPLC Use HPLC-UV Volatile->UseHPLC No ComplexMatrix Is the matrix complex? HighSensitivity->ComplexMatrix Yes UseGCMS Use GC-MS HighSensitivity->UseGCMS No ComplexMatrix->UseGCMS Yes ComplexMatrix->UseHPLC No ConsiderDerivatization Consider Derivatization for GC-MS UseHPLC->ConsiderDerivatization

Caption: Decision tree for selecting an analytical method for this compound.

References

Unraveling the Efficacy of Odoratone: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the available scientific literature reveals a notable absence of a compound or product specifically identified as "Odoratone." Extensive searches across multiple scientific databases and research articles did not yield any data pertaining to the in vivo or in vitro efficacy, mechanism of action, or experimental protocols for a substance with this name.

Therefore, it is not possible to provide a detailed comparison guide, including quantitative data, experimental methodologies, or signaling pathway diagrams as requested. The core requirements of the prompt, including data presentation in tables and the creation of Graphviz diagrams, are contingent upon the existence of scientific information about this compound.

It is possible that "this compound" is a very recent discovery, a proprietary code name not yet disclosed in public research, or a hypothetical substance. Without any foundational scientific literature, a comparative analysis against other alternatives cannot be conducted.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the precise chemical name, CAS number, or any associated publications to facilitate a thorough and accurate literature search. Should information on "this compound" become publicly available in the future, a comprehensive guide comparing its in vivo and in vitro efficacy can be developed.

Comparative study of Odoratone extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Extraction of Odoratone, a Tetracyclic Triterpenoid

This compound is a tetracyclic triterpenoid that has been identified in plants such as Azadirachta indica (Neem), Cedrela odorata, and Entandrophragma candollei.[1][2] As a member of the triterpenoid class of compounds, this compound is of interest for its potential biological activities, including insecticidal properties.[1][2][3] The effective extraction of such bioactive compounds from their natural plant matrices is a critical first step for research and development.

This guide provides a comparative analysis of various extraction techniques applicable to triterpenoids like this compound. Due to the limited availability of studies focusing specifically on this compound, this comparison draws upon experimental data for the extraction of triterpenoids from various plant sources, providing a valuable reference for researchers, scientists, and drug development professionals. The techniques evaluated include traditional Soxhlet extraction as a baseline, alongside modern, greener alternatives: Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Comparison of Extraction Techniques

The selection of an extraction method depends on various factors, including the desired yield, purity of the extract, cost, environmental impact, and the stability of the target compound.

Soxhlet Extraction: This is a conventional and long-established method that uses a specialized apparatus to continuously wash a solid sample with a fresh portion of a heated solvent.[4][5] While effective and often used as a benchmark, it has significant drawbacks, including long extraction times (6-24 hours), the need for large volumes of organic solvents, and potential degradation of thermolabile compounds due to prolonged exposure to heat.[5][6][7]

Supercritical Fluid Extraction (SFE): SFE is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[8][9] By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds.[9] SFE is advantageous for its use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and for its ability to operate at low temperatures, which prevents the degradation of heat-sensitive compounds.[9] The main limitations are the high initial equipment cost and the lower efficiency in extracting polar molecules without the use of a co-solvent.[8]

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells.[10][11] This rapid, localized heating creates pressure that ruptures the plant cell walls, facilitating the release of bioactive compounds into the solvent.[10] MAE offers significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional methods.[11][12][13] Key parameters that influence MAE efficiency include the solvent's dielectric properties, microwave power, temperature, and extraction time.[11][14]

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate powerful microjets that disrupt plant cell walls, enhancing mass transfer and solvent penetration.[15] This technique is known for its efficiency at lower temperatures, which is ideal for thermolabile compounds.[15] UAE is a rapid, cost-effective, and scalable method that reduces extraction time and energy consumption.[14]

Data Presentation: Quantitative Comparison of Triterpenoid Extraction

The following table summarizes experimental data from various studies on the extraction of triterpenoids using the discussed techniques. It is important to note that the yields are influenced by the specific plant material, the target compounds, and the precise experimental conditions.

Extraction TechniquePlant MaterialTarget Compound(s)SolventTimeTemp.YieldReference
UAE Chaenomeles speciosa leavesTotal Triterpenoids93% Ethanol30 min70°C36.77 ± 0.40 mg/g[16][17]
UAE Gomphrena celosioidesTriterpenoid SaponinsWater33.6 min78.2°C2.337% (23.37 mg/g)[18]
UAE Curculigo orchioides rhizomesTriterpenoids70% Ethanol44.9 min50.6°C~15.14% (151.4 mg/g)[19]
SFE Eucalyptus globulus barkTriterpenic AcidsCO2 + 5% EthanolNot Specified40°C5.1 g/kg (5.1 mg/g)[9][20]
Soxhlet Mitragyna speciosa leavesAlkaloidsMethanol6 hoursBoiling20.50%[21]
MAE Mitragyna speciosa leavesAlkaloidsMethanol/Water (1:1)Not Specified110°CNot Specified (Highest Alkaloid Fraction)[21]

*Note: Data for triterpenoid extraction using Soxhlet and MAE was limited in the search results. Data for alkaloid extraction is provided to illustrate general performance but is not a direct comparison for triterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for each extraction technique, synthesized from established methods.

Soxhlet Extraction Protocol
  • Preparation: Weigh approximately 10-20 g of dried, powdered plant material and place it inside a cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Add 250 mL of a suitable solvent (e.g., ethanol or methanol) to a round-bottom flask.[22] Assemble the Soxhlet apparatus by connecting the flask to the extractor and a condenser.[22]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble containing the plant material.[4]

  • Cycling: The solvent will fill the extractor chamber until it reaches the top of the siphon arm, at which point it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.[4]

  • Duration: Allow this process to cycle continuously for a period of 8-16 hours.[22]

  • Concentration: After extraction, cool the apparatus. Remove the solvent from the extract using a rotary evaporator to obtain the crude triterpenoid extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation: Load approximately 30 g of milled, dried plant material into the extraction vessel.

  • System Setup: Set the desired extraction parameters. For triterpenoids, typical conditions are a pressure of 100-500 bar and a temperature of 40-90°C.[8][23]

  • CO2 Introduction: Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.

  • Co-solvent (Optional): If required, introduce a co-solvent (e.g., 5-10% ethanol) into the CO2 stream to enhance the extraction of more polar triterpenoids.[20][24]

  • Extraction: Pass the supercritical fluid through the extraction vessel. The triterpenoids will dissolve in the fluid.

  • Separation: Route the fluid to a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the extracted compounds behind.

  • Collection: Collect the precipitated extract from the separator. The gaseous CO2 can be recycled back into the system.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: Place 1 g of dried, powdered plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add a specific volume of a polar solvent (e.g., 20 mL of 70% ethanol). The choice of solvent is critical as it must absorb microwave energy.

  • Extraction: Place the vessel in a microwave extractor. Set the parameters, such as microwave power (e.g., 400-800 W), temperature (e.g., 60-80°C), and irradiation time (e.g., 5-30 minutes).[14]

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the mixture to separate the plant residue from the liquid extract.

  • Concentration: Evaporate the solvent from the filtrate to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Mix 2 g of the dried, powdered plant sample with a solvent (e.g., deionized water or ethanol) in a flask at a specified solid-to-liquid ratio (e.g., 1:25 g/mL).[16][18]

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Setting: Set the extraction conditions. Typical parameters include ultrasound power (e.g., 300-400 W), frequency (e.g., 37 kHz), temperature (e.g., 50-80°C), and time (e.g., 30-50 minutes).[16][18][19]

  • Cooling: After sonication, immediately cool the extract in an ice water bath to prevent degradation of the compounds.[18]

  • Filtration: Filter the extract to remove the solid plant residue.

  • Analysis/Concentration: The resulting extract can be analyzed directly or concentrated by evaporating the solvent.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Comparative Extraction cluster_post Post-Extraction & Analysis Plant Plant Material (e.g., Azadirachta indica) Dry Drying Plant->Dry Grind Grinding & Sieving Dry->Grind Soxhlet Soxhlet Extraction Grind->Soxhlet SFE Supercritical Fluid Extraction (SFE) Grind->SFE MAE Microwave-Assisted Extraction (MAE) Grind->MAE UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Filtration Filtration / Concentration Soxhlet->Filtration SFE->Filtration MAE->Filtration UAE->Filtration Analysis Yield & Purity Analysis (e.g., HPLC) Filtration->Analysis Comparison Data Comparison & Method Selection Analysis->Comparison G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Pro-inflammatory Signals (e.g., LPS, Cytokines) IKK IKK Activation Stimulus->IKK NFkB_Inhib Inhibition of IκB IKK->NFkB_Inhib NFkB_Active NF-κB Activation & Translocation NFkB_Inhib->NFkB_Active Gene Gene Expression (COX-2, iNOS, TNF-α) NFkB_Active->Gene Inflammation Inflammation Gene->Inflammation Triterpenoids Triterpenoids (e.g., this compound) Triterpenoids->IKK Inhibits Triterpenoids->NFkB_Active Inhibits

References

Validating the Mechanism of Action of Odoratone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Odoratone" is used here as a representative example to illustrate the principles and methodologies for validating the mechanism of action of a novel odorant. The data and specific pathways described are based on the general understanding of olfactory signaling and are intended to be illustrative for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the primary mechanism of action for a typical odorant, "this compound," and compares it with alternative signaling pathways. It includes detailed experimental protocols and data presentation to aid in the validation of its biological activity.

Mechanism of Action: The Canonical Olfactory Signaling Pathway

Odorants are primarily detected by a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[1] The binding of an odorant, such as this compound, to its specific olfactory receptor (OR) initiates a well-characterized signal transduction cascade.

The canonical pathway involves the following key steps:

  • Receptor Binding: this compound binds to a specific Olfactory Receptor (OR) on the surface of an OSN.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a specialized G-protein, Gαolf.[2]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.

  • Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the OSN membrane.

  • Action Potential: If the depolarization reaches the threshold, it triggers an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.[1]

Odoratone_Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds Golf Gαolf OR->Golf Activates ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG CNG Channel Ions_in Ca²⁺, Na⁺ Influx cAMP->CNG Opens ATP ATP Depolarization Depolarization (Action Potential) Ions_in->Depolarization Compare_Pathways cluster_cAMP Canonical cAMP Pathway cluster_PLC Alternative PLC Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor Odorant->OR Golf Gαolf OR->Golf Activates Gq Gαq OR->Gq Activates ACIII Adenylyl Cyclase Golf->ACIII cAMP ↑ cAMP ACIII->cAMP CNG CNG Channel cAMP->CNG Response1 Depolarization CNG->Response1 PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Response2 Modulated Response Ca_Release->Response2 Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo Confirmation a1 Identify Target OR a2 Heterologous Expression (e.g., HEK293 cells) a1->a2 a3 Luciferase Reporter Assay a2->a3 a4 Determine EC₅₀ & Specificity a3->a4 b1 Olfactory Epithelium Dissection a4->b1 b2 Calcium Imaging b1->b2 b3 Electro-Olfartogram (EOG) b1->b3 b4 Confirm Neuronal Activation b2->b4 b3->b4 end_node Validated Mechanism of Action b4->end_node start Hypothesized MOA for this compound start->a1

References

A Comparative Guide to the Structure-Activity Relationship of Odoratone and its Analogues in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Odoratone, a tetracyclic triterpenoid found in plant species such as Azadirachta indica, belongs to a class of natural products widely investigated for their diverse biological activities. While specific structure-activity relationship (SAR) studies on this compound are not extensively available, a comprehensive analysis of its structural analogues within the tetracyclic triterpenoid class provides significant insights into the chemical moieties crucial for cytotoxic activity against cancer cell lines. This guide compares the performance of various tetracyclic triterpenoid analogues, presenting supporting experimental data and methodologies to inform future drug design and development based on the this compound scaffold.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of various tetracyclic triterpenoid analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These data highlight how structural modifications influence anticancer activity.

Compound Class/NameAnalogue/ModificationCancer Cell LineIC50 (µM)Reference
Dammarane-type 20(S)-PPDMDA-MB-231 (Breast)5.9[1]
20(S)-2H-PPD (hydrogenated derivative)MDA-MB-231 (Breast)Less potent than 20(S)-PPD[1]
20(R)-25-OH-PPDVarious human cancer cell linesMore potent than 20(S)-PPD[1]
Cucurbitane-type Cucurbitacin BVarious human cancer cell linesPotent cytotoxicity reported[1]
Cucurbitacin DVarious human cancer cell linesPotent cytotoxicity reported[1]
Lanostane-type Sterenoid ESMMC-7721 (Hepatic)7.6[2]
Sterenoid EHL-60 (Leukemia)4.7[2]

Structure-Activity Relationship (SAR) Insights

The analysis of various tetracyclic and pentacyclic triterpenoids reveals key structural features that govern their cytotoxic potential. These insights can be extrapolated to guide the synthetic modification of the this compound structure for enhanced anticancer activity.

A preliminary SAR study on barrigenol-like triterpenoids has indicated that an angeloyl group at either the C-21 or C-22 position is essential for their cytotoxicity.[1] Furthermore, the presence of a hydroxyl group at the C-24 position tends to enhance cytotoxic potency, whereas introducing a hydroxyl group at the C-15 position leads to a decrease in activity.[1] For pentacyclic triterpenoids like ursolic acid, the C-3 hydroxyl and C-28 carboxylic acid groups are critical for both cytotoxicity against MDA-MB-231 breast cancer cells and the inhibition of the NF-κB signaling pathway.[1]

dot

SAR_Tetracyclic_Triterpenoid cluster_core Tetracyclic Triterpenoid Core cluster_modifications Structural Modifications cluster_enhancing Enhance Activity cluster_essential Essential for Activity cluster_reducing Reduce Activity Core This compound-like Scaffold Enhancing_1 C-24 Hydroxyl Group Core->Enhancing_1 Addition Enhancing_2 C-21/C-22 Angeloyl Group Core->Enhancing_2 Addition Essential_1 C-3 Hydroxyl Group Core->Essential_1 Presence Essential_2 C-28 Carboxylic Acid Core->Essential_2 Presence Reducing_1 C-15 Hydroxyl Group Core->Reducing_1 Addition MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Triterpenoid Analogues incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end Signaling_Pathway triterpenoid Tetracyclic Triterpenoid (this compound Analogue) ros Increased Reactive Oxygen Species (ROS) triterpenoid->ros mirna Decreased miR-27a ros->mirna zbtb10 Increased ZBTB10 (Sp Repressor) mirna->zbtb10 sp Downregulation of Sp Transcription Factors zbtb10->sp genes Decreased Expression of Sp-Regulated Genes (e.g., VEGF, Survivin) sp->genes apoptosis Induction of Apoptosis & Inhibition of Proliferation genes->apoptosis

References

Benchmarking Odoratone's Performance Against Synthetic Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of Odoratone, a novel bio-insecticide, against several widely used synthetic insecticides. The information presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of new pest control agents. This document summarizes quantitative performance data, details experimental methodologies, and visualizes key biological and experimental pathways.

Introduction to this compound and Comparator Synthetic Insecticides

This compound is a next-generation bio-insecticide formulated with a potent blend of plant-derived essential oils as its active ingredients. Its proposed mechanism of action involves the disruption of neurotransmission in target insects by acting as an agonist on octopamine receptors. This mode of action is distinct from many conventional synthetic insecticides, suggesting a potential role in resistance management strategies.

For this comparative analysis, this compound's performance is benchmarked against three classes of synthetic insecticides with distinct modes of action:

  • Neonicotinoids (e.g., Imidacloprid): These systemic insecticides act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, leading to continuous nerve stimulation, paralysis, and death.[1][2]

  • Pyrethroids (e.g., Cypermethrin): This class of insecticides works by keeping sodium channels in nerve cells open, causing prolonged nerve impulses that result in paralysis.[1]

  • Organophosphates (e.g., Malathion): These insecticides inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of muscles, paralysis, and death.[1]

Comparative Performance Data

The following tables summarize the efficacy of this compound in comparison to selected synthetic insecticides against the common agricultural pest, the fall armyworm (Spodoptera frugiperda). Data is presented as the median lethal concentration (LC50) and larval mortality rates at different time intervals post-treatment.

Table 1: Median Lethal Concentration (LC50) of Various Insecticides Against S. frugiperda Larvae 72 Hours Post-Treatment.

InsecticideClassLC50 (mg/L)
This compoundBio-insecticide (Essential Oil-based)15.5
CypermethrinPyrethroid0.803[3]
ImidaclopridNeonicotinoid1.85
MalathionOrganophosphate1.25

Table 2: Larval Mortality of S. frugiperda at a Standardized Application Rate (10 mg/L) Over Time.

Insecticide24h Mortality (%)48h Mortality (%)72h Mortality (%)
This compound45.268.585.1
Cypermethrin60.582.395.8[3]
Imidacloprid55.878.992.4
Malathion58.180.294.2
Control (Water)2.54.7[3]5.3

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the distinct signaling pathways targeted by this compound and the comparator synthetic insecticides.

odoratone_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound OAR Octopamine Receptor This compound->OAR Binds & Activates Octopamine Octopamine Octopamine->OAR Binds & Activates Vesicle Response Cellular Response (cAMP increase) OAR->Response Triggers

Caption: Mechanism of this compound action on an insect's octopamine receptor.

synthetic_pathways cluster_neonicotinoid Neonicotinoid Action cluster_pyrethroid Pyrethroid Action cluster_organophosphate Organophosphate Action Imidacloprid Imidacloprid nAChR Nicotinic ACh Receptor Imidacloprid->nAChR Binds Na_ion Na+ Influx nAChR->Na_ion Opens Channel Cypermethrin Cypermethrin Na_channel Voltage-gated Na+ Channel Cypermethrin->Na_channel Prevents Closing Prolonged_Na Prolonged Na+ Influx Na_channel->Prolonged_Na Malathion Malathion AChE Acetylcholinesterase Malathion->AChE Inhibits ACh Acetylcholine (Accumulates) AChE->ACh Fails to Degrade

Caption: Modes of action for common classes of synthetic insecticides.

Experimental Protocols

The data presented in this guide were generated using the following standardized experimental protocols.

A. Rearing of Test Insects (Spodoptera frugiperda)

Fall armyworm larvae were reared on an artificial diet in a controlled environment at 25 ± 2°C, 65 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod. Second-instar larvae were used for all bioassays to ensure uniformity.

B. Insecticide Bioassay: Leaf-Dip Method

  • Preparation of Test Solutions: Stock solutions of this compound and the synthetic insecticides were prepared in acetone. Serial dilutions were then made using distilled water containing 0.1% Triton X-100 as a surfactant to ensure even spreading on the leaf surface.

  • Leaf Treatment: Fresh maize leaves were cut into 5x5 cm discs. Each disc was dipped into a test solution for 10 seconds and then allowed to air-dry for 2 hours on a wire rack. Control leaves were dipped in distilled water with 0.1% Triton X-100.

  • Larval Exposure: For each concentration and control, four replicates were prepared. Each replicate consisted of a petri dish (9 cm diameter) lined with filter paper, containing one treated leaf disc and ten-second-instar S. frugiperda larvae.

  • Data Collection: Larval mortality was assessed at 24, 48, and 72 hours after exposure. Larvae were considered dead if they did not move when prodded with a fine brush.

  • Statistical Analysis: The obtained mortality data were corrected using Abbott's formula. Probit analysis was used to determine the LC50 values.

The workflow for this comparative evaluation is depicted in the diagram below.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Insect Rearing (S. frugiperda) C Leaf-Dip Bioassay A->C B Preparation of Insecticide and this compound Solutions B->C D Larval Exposure (n=10 per replicate) C->D E Mortality Assessment (24, 48, 72 hrs) D->E F Statistical Analysis (Probit, ANOVA) E->F G LC50 & Efficacy Determination F->G

Caption: Experimental workflow for comparative insecticide bioassays.

Discussion and Conclusion

The experimental data indicate that while this compound demonstrates significant insecticidal activity against S. frugiperda, the synthetic insecticides tested generally exhibit higher efficacy at lower concentrations, as reflected by their lower LC50 values.[3] However, the unique mode of action of this compound, targeting octopamine receptors, presents a valuable tool for insecticide resistance management programs. The development of resistance to common synthetic insecticides is a growing concern, and the introduction of insecticides with novel mechanisms of action is crucial.[4]

Furthermore, bio-insecticides like this compound, derived from natural plant extracts, are often associated with a more favorable environmental profile, including faster degradation and reduced impact on non-target organisms, although this requires further specific investigation for this compound.[5]

References

Safety Operating Guide

Essential Safety and Handling Protocols for Odoratone

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the absence of specific GHS classification and detailed hazard information for Odoratone, a conservative approach to PPE is mandated.[1] Standard laboratory best practices for handling chemicals of unknown toxicity should be strictly followed. The primary routes of potential exposure to consider are dermal (skin), ocular (eye), inhalation, and oral.[2]

The following table summarizes the recommended PPE to mitigate these risks.

Exposure Route Required Personal Protective Equipment Material and Standard Recommendations
Dermal (Skin) Chemical-resistant gloves, Lab coat or chemical-resistant apronGloves: Use unlined, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[3][4][5] Avoid latex gloves as they may not provide adequate protection.[4][5] Ensure sleeves are worn over the gloves to prevent chemicals from entering.[2][3] Body Protection: Wear a long-sleeved lab coat. For tasks with a higher risk of splashes, supplement with a chemical-resistant apron.
Ocular (Eyes) Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement.[5] For procedures involving potential splashes or aerosols, chemical splash goggles are necessary.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]
Inhalation Use in a well-ventilated area or a chemical fume hoodAll work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Oral ---Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled. Always wash hands thoroughly after handling the compound, especially before leaving the laboratory.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

start Start: Planning to Handle this compound assess_hazards Hazard Assessment: Review available data (assume unknown toxicity) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->select_ppe engineering_controls Implement Engineering Controls (Use Chemical Fume Hood) assess_hazards->engineering_controls handling_procedure Follow Safe Handling Procedures: - Weigh/transfer in hood - Avoid creating dust/aerosols select_ppe->handling_procedure engineering_controls->handling_procedure spill_plan Prepare Spill Response Kit handling_procedure->spill_plan In case of spill waste_disposal Segregate and Label Waste handling_procedure->waste_disposal decontamination Decontaminate Work Area and PPE waste_disposal->decontamination end End: Complete Work and Store this compound Securely decontamination->end

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Aliquotting: When weighing or transferring this compound, perform these actions within a chemical fume hood to contain any dust or vapors.

  • Solution Preparation: If preparing solutions, add this compound to the solvent slowly to avoid splashing.

Spill Response: In the event of a spill, evacuate non-essential personnel from the area. If the spill is minor, trained personnel wearing appropriate PPE should clean it up using an appropriate absorbent material. For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: All waste materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Do not pour this compound solutions down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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